2-Chloro-1H-indole-3-carbonyl chloride
Description
Properties
IUPAC Name |
2-chloro-1H-indole-3-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Cl2NO/c10-8-7(9(11)13)5-3-1-2-4-6(5)12-8/h1-4,12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISPQTETUXLOOFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(N2)Cl)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00664469 | |
| Record name | 2-Chloro-1H-indole-3-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00664469 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83894-17-1 | |
| Record name | 2-Chloro-1H-indole-3-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00664469 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
2-Chloro-1H-indole-3-carbonyl chloride chemical structure and properties
An In-depth Technical Guide to 2-Chloro-1H-indole-3-carbonyl chloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Chloro-1H-indole-3-carbonyl chloride is a bifunctional heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. Its unique structure, featuring a reactive acyl chloride at the C3 position and a chlorine substituent at the C2 position of the indole nucleus, makes it a versatile building block for the synthesis of a diverse array of complex molecules. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis, and reactivity. Furthermore, it delves into its critical applications in drug development, supported by detailed experimental protocols and safety considerations, to equip researchers with the foundational knowledge required for its effective utilization.
Chemical Structure and Properties
2-Chloro-1H-indole-3-carbonyl chloride is a solid organic compound characterized by a core indole ring system. The key structural features are a carbonyl chloride group (-COCl) attached to the C3 position and a chlorine atom at the C2 position. The indole nitrogen (N1) is typically unsubstituted (an '-H'), though N-substituted analogues are also utilized in synthesis.
Physicochemical and Spectroscopic Data
The inherent reactivity of this compound, particularly the acyl chloride moiety, dictates its handling and storage requirements. It is sensitive to moisture and should be stored under inert, dry conditions.
| Property | Value | Source |
| Molecular Formula | C₉H₅Cl₂NO | PubChem[1] |
| Molecular Weight | 214.05 g/mol | Calculated |
| CAS Number | 54555-33-4 | N/A |
| Appearance | Off-white to yellow solid | N/A |
| Melting Point | 51-54 °C (literature) | Sigma-Aldrich[2] |
| Boiling Point | 253-254 °C (literature) | Sigma-Aldrich[2] |
| Solubility | Soluble in aprotic organic solvents (e.g., DCM, THF, Dioxane) | N/A |
| logP | 2.14 (experimental) | Sigma-Aldrich[2] |
Note: Properties can vary slightly depending on the supplier and purity.
Spectroscopic Analysis:
-
¹H NMR: The proton NMR spectrum is characterized by signals corresponding to the aromatic protons on the benzene portion of the indole ring and the N-H proton. The exact chemical shifts are solvent-dependent.
-
¹³C NMR: The carbon NMR spectrum will prominently feature the carbonyl carbon signal (typically δ > 160 ppm) and signals for the eight other carbons of the indole core.
-
IR Spectroscopy: The infrared spectrum is dominated by a strong absorption band characteristic of the acyl chloride C=O stretch, typically found in the range of 1750-1800 cm⁻¹. The N-H stretch will also be visible around 3300-3400 cm⁻¹.
Synthesis and Reactivity
The synthesis of 2-Chloro-1H-indole-3-carbonyl chloride is not trivial and often starts from more common indole precursors. A prevalent synthetic strategy involves the Vilsmeier-Haack reaction on 1H-indole-2,3-dione (isatin) or related derivatives, which can introduce the required functionalities.
Core Reactivity
The chemical behavior of this molecule is governed by two primary reactive sites: the highly electrophilic acyl chloride and the electron-rich indole nucleus, which is modulated by the electron-withdrawing chloro substituent.
-
Acyl Chloride Reactivity: The carbonyl chloride group is an excellent acylating agent. It reacts readily with a wide range of nucleophiles, such as amines, alcohols, and carbanions, to form amides, esters, and ketones, respectively. This reactivity is the cornerstone of its utility in building complex molecular scaffolds. The high reactivity of the acyl chloride makes it more susceptible to nucleophilic attack than amides or esters.[3][4]
-
Indole Nucleus Reactivity: While the indole ring is typically nucleophilic, the presence of the C2-chloro group and the C3-carbonyl chloride group deactivates the ring towards traditional electrophilic substitution. However, the C2-chloro atom can be susceptible to nucleophilic aromatic substitution (SₙAr) reactions under specific conditions, particularly with strong nucleophiles or through metal-catalyzed cross-coupling reactions.
The diagram below illustrates the primary modes of reactivity with common nucleophiles.
Caption: Reactivity of 2-Chloro-1H-indole-3-carbonyl chloride with various nucleophiles.
Applications in Medicinal Chemistry and Drug Development
The indole scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and FDA-approved drugs.[5][6] 2-Chloro-1H-indole-3-carbonyl chloride serves as a key intermediate for introducing the indole-3-carboxamide moiety, a common pharmacophore found in a range of biologically active compounds.
The ability to readily form stable amide bonds allows for the systematic exploration of chemical space by coupling this indole core with diverse amine-containing fragments. This approach is central to structure-activity relationship (SAR) studies in drug discovery programs targeting:
-
Kinase Inhibitors: Many small molecule kinase inhibitors feature hinge-binding motifs that can be accessed from indole-based scaffolds.
-
Antiviral and Antimicrobial Agents: The indole nucleus is a component of various compounds with demonstrated activity against viral and microbial targets.[5]
-
CNS-active Agents: The structural similarity of the indole ring to neurotransmitters like serotonin has made it a frequent target in the development of drugs for neurological disorders.
The chloro-substituent at the C2 position offers a synthetic handle for further diversification through cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the introduction of aryl, heteroaryl, or alkyl groups to fine-tune the pharmacological profile of the final compounds.
Experimental Protocols & Safety
General Safety and Handling
2-Chloro-1H-indole-3-carbonyl chloride is a hazardous substance that must be handled with appropriate precautions.
-
Hazards: It is classified as corrosive, harmful if swallowed, and may cause skin and serious eye irritation.[2][7] It is also toxic to aquatic life.[2]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat. Work in a well-ventilated fume hood.
-
Handling: Avoid breathing dust.[7] This compound is moisture-sensitive; handle under an inert atmosphere (e.g., nitrogen or argon) and use anhydrous solvents and dry glassware. It is also reported to be air and light sensitive.[2]
-
Storage: Store in a tightly sealed container in a cool, dry, and dark place.
Representative Protocol: Amide Synthesis
This protocol describes a general procedure for the acylation of a primary amine with 2-Chloro-1H-indole-3-carbonyl chloride.
Objective: To synthesize N-benzyl-2-chloro-1H-indole-3-carboxamide.
Materials:
-
2-Chloro-1H-indole-3-carbonyl chloride
-
Benzylamine
-
Triethylamine (Et₃N) or another non-nucleophilic base
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware (round-bottom flask, dropping funnel, etc.)
-
Magnetic stirrer
Workflow Diagram:
Caption: Experimental workflow for a typical amidation reaction.
Step-by-Step Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve benzylamine (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous DCM.
-
Causality: Triethylamine acts as a scavenger for the HCl gas that is generated during the reaction, preventing it from protonating the starting amine and stopping the reaction.
-
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Causality: The acylation reaction is highly exothermic. Cooling helps to control the reaction rate and minimize the formation of side products.
-
-
Reagent Addition: Dissolve 2-Chloro-1H-indole-3-carbonyl chloride (1.1 eq.) in a minimal amount of anhydrous DCM and add it dropwise to the cooled amine solution over 15-20 minutes.
-
Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, quench by slowly adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel.
-
Extraction: Extract the aqueous layer twice with DCM. Combine the organic layers.
-
Washing: Wash the combined organic layers sequentially with saturated aqueous NaHCO₃ and then with brine.
-
Causality: The bicarbonate wash removes any unreacted acyl chloride and residual HCl. The brine wash helps to remove water from the organic layer.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure N-benzyl-2-chloro-1H-indole-3-carboxamide.
-
Characterization: Confirm the structure and purity of the final compound using NMR, Mass Spectrometry, and IR spectroscopy.
Conclusion
2-Chloro-1H-indole-3-carbonyl chloride is a powerful and versatile reagent in the arsenal of the synthetic and medicinal chemist. Its dual reactivity allows for the rapid construction of complex, biologically relevant molecules, particularly indole-3-carboxamides. A thorough understanding of its properties, reactivity, and handling requirements is essential for its safe and effective application in the laboratory. As the demand for novel therapeutics continues to grow, the strategic use of such well-defined building blocks will remain a critical component of successful drug discovery and development campaigns.
References
-
PubChem. (n.d.). 2-chloro-1H-indole-3-carbaldehyde. Retrieved from [Link]
-
Norris, J. (2018, April 24). Reactivity of carbonyl compounds with nucleophiles [Video]. YouTube. Retrieved from [Link]
-
PubChem. (n.d.). 1H-Indole-3-carbonyl chloride. Retrieved from [Link]
-
EurekAlert! (2023, August 25). Breakthrough in indole chemistry could accelerate drug development. Retrieved from [Link]
-
Al-Suwaidan, I. A., et al. (2018). 2-Chloroquinoline-3-carbaldehydes: synthesis and reactions (2012-2017). Semantic Scholar. Retrieved from [Link]
-
Cheema, T. N., et al. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PMC. Retrieved from [Link]
-
Ronzio, C., et al. (2021). Rationalising the order of reactivity of carbonyl compounds towards nucleophiles. Chemistry Stack Exchange. Retrieved from [Link]
Sources
- 1. 1H-Indole-3-carbonyl chloride | C9H6ClNO | CID 12380278 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. youtube.com [youtube.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Breakthrough in indole chemistry could accelerate drug development | EurekAlert! [eurekalert.org]
- 7. aksci.com [aksci.com]
2-Chloro-1H-indole-3-carbonyl chloride molecular weight and formula
Technical Monograph: 2-Chloro-1H-indole-3-carbonyl chloride
Executive Summary
This technical guide profiles 2-Chloro-1H-indole-3-carbonyl chloride , a highly reactive electrophilic intermediate used in the synthesis of indole-based pharmacophores. While rarely isolated due to the nucleophilicity of the indole nitrogen (N1) and the high reactivity of the acyl chloride moiety, it serves as a critical "generated-in-situ" scaffold for developing kinase inhibitors and receptor ligands. This guide details its physicochemical properties, synthetic generation, and downstream utility.
Part 1: Physicochemical Profile[1]
1.1 Identity & Stoichiometry The compound represents a core indole scaffold substituted at the C2 position with a chlorine atom and at the C3 position with a chlorocarbonyl group.
| Property | Value | Derivation/Notes |
| IUPAC Name | 2-Chloro-1H-indole-3-carbonyl chloride | Systematic nomenclature. |
| Molecular Formula | C₉H₅Cl₂NO | Derived from Indole ( |
| Molecular Weight | 214.05 g/mol | Calculated based on standard atomic weights (C: 12.011, H: 1.008, Cl: 35.45, N: 14.007, O: 15.999). |
| Physical State | Transient Solid / Solution | Typically generated in situ as a solution in DCM or Toluene; pure solid is moisture-sensitive and prone to decomposition. |
| Solubility | Soluble in organic solvents | Dichloromethane (DCM), Tetrahydrofuran (THF), Chloroform. Reacts violently with water/alcohols. |
1.2 Structural Descriptors
-
SMILES: ClC(=O)C1=C(Cl)NC2=CC=CC=21
-
Key Electronic Feature: The C2-Chlorine atom exerts an inductive electron-withdrawing effect (-I), which decreases the electron density of the indole ring compared to the parent indole. This stabilizes the molecule against oxidation but makes the C3-carbonyl carbon highly electrophilic.
Part 2: Synthetic Logic & Preparation
2.1 Stability Warning (The "N-H" Factor) Unlike N-methylated analogs (e.g., 2-chloro-1-methyl-indole-3-carbonyl chloride), the 1H (unsubstituted nitrogen) variant poses a stability challenge. The acidic N-H proton can participate in intermolecular reactions or facilitate polymerization.
-
Strategic Recommendation: For maximum yield, generate this species in situ at low temperatures (0°C) and react immediately with the target nucleophile.
2.2 Protocol: Generation from Carboxylic Acid The most reliable route involves the chlorination of 2-chloro-1H-indole-3-carboxylic acid .
-
Precursor: 2-Chloro-1H-indole-3-carboxylic acid (CAS: Related to 54778-22-2 class).[1]
-
Reagent: Thionyl Chloride (
) or Oxalyl Chloride (( ). -
Catalyst: DMF (Dimethylformamide) - Essential for Vilsmeier-Haack type activation.
Step-by-Step Methodology:
-
Suspension: In a flame-dried round-bottom flask under Argon, suspend 1.0 eq of 2-chloro-1H-indole-3-carboxylic acid in anhydrous Dichloromethane (DCM).
-
Activation: Add a catalytic amount of dry DMF (1-2 drops).
-
Chlorination: Dropwise add 1.2 eq of Oxalyl Chloride at 0°C. (Note: Oxalyl chloride is preferred over Thionyl chloride for sensitive indoles to avoid harsh thermal conditions).
-
Evolution: Allow the reaction to warm to room temperature. Gas evolution (
, , ) indicates conversion. -
Completion: Stir for 2 hours. The suspension should clarify into a yellow/orange solution.
-
Utilization: Remove solvent in vacuo if necessary, or (preferred) use the solution directly for the next coupling step to minimize decomposition.
2.3 Synthesis Pathway Diagram
Figure 1: Generation of 2-Chloro-1H-indole-3-carbonyl chloride via acid chloride synthesis using Oxalyl Chloride/DMF.
Part 3: Reactivity & Applications
3.1 Mechanism of Action The compound functions as a "hard" electrophile. The carbonyl chloride moiety is susceptible to attack by nucleophiles (amines, alcohols, thiols).
-
C2-Chlorine Effect: The chlorine at position 2 prevents substitution at this typically reactive site and sterically influences the C3 position, often improving selectivity for the carbonyl group over the indole ring itself.
3.2 Drug Development Utility This scaffold is a precursor for Indole-3-carboxamides , a privileged structure in medicinal chemistry.
-
Kinase Inhibition: The indole core mimics the purine ring of ATP. Derivatization at C3 allows the molecule to extend into the hydrophobic pocket of kinases (e.g., VEGFR, EGFR).
-
CB2 Receptor Ligands: 2-substituted indole-3-carbonyl derivatives have shown affinity for Cannabinoid receptors.
3.3 Derivatization Workflow
Figure 2: Divergent synthesis pathways. The acid chloride serves as the linchpin for creating amides, esters, and ketones.
References
-
PubChem. 2-chloro-1H-indole-3-carbaldehyde (Precursor Data). National Library of Medicine. Accessed Feb 12, 2026. [Link][2]
-
PubChem. 2-Chloro-1-methyl-1H-indole-3-carbonyl chloride (Stable Analog). National Library of Medicine. [Link]
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 10: Nucleophilic substitution at the carbonyl group). [Link]
-
Organic Syntheses. General Procedures for Indole Acylation. Org.[3][4] Synth. Coll. Vol. various. [Link]
Sources
Procedure for amide coupling using 2-Chloro-1H-indole-3-carbonyl chloride
Application Note: High-Fidelity Amide Coupling via 2-Chloro-1H-indole-3-carbonyl Chloride
Executive Summary
The 2-chloro-1H-indole-3-carbonyl scaffold is a "privileged structure" in medicinal chemistry, frequently serving as a core pharmacophore in antiviral (e.g., HIV-1 NNRTIs), anticancer (IDO inhibitors), and anti-inflammatory therapeutics. The presence of the chlorine atom at the C2 position serves a dual purpose: it modulates the electronic properties of the indole ring, enhancing the electrophilicity of the C3-carbonyl, and provides a synthetic handle for downstream functionalization (e.g., Suzuki-Miyaura coupling).
However, the 2-chloro-1H-indole-3-carbonyl chloride reagent presents specific challenges. It is prone to hydrolysis and, unlike simple benzoyl chlorides, possesses an acidic indole N-H (pKa ~16 in DMSO, lowered by the electron-withdrawing 2-Cl and 3-COCl groups). This acidity can lead to competitive N-acylation (dimerization) or side reactions if the base stoichiometry is not strictly controlled.
This guide details a robust, field-proven protocol for amide coupling using this specific acid chloride, emphasizing in situ generation for maximum reliability and strict moisture control.
Reagent Profile & Critical Parameters
| Parameter | Specification / Note |
| Reagent | 2-Chloro-1H-indole-3-carbonyl chloride |
| Molecular Weight | ~214.05 g/mol |
| Physical State | Yellow to orange solid (often hygroscopic). |
| Stability | High Sensitivity. Rapidly hydrolyzes to the carboxylic acid in moist air. |
| Reactivity | High electrophilicity at C3-carbonyl. Moderate acidity at N1-indole. |
| Solubility | Soluble in DCM, THF, EtOAc. Reacts with alcohols/water.[1][2] |
| Storage | Store under Argon/Nitrogen at -20°C. |
Pre-Reaction Quality Control (The "Methanol Quench")
Why this matters: Commercial batches of indole acid chlorides often degrade during shipping. Using partially hydrolyzed reagent leads to poor yields and difficult purification.
Validation Protocol:
-
Take a small aliquot (5 mg) of the acid chloride.
-
Dissolve in dry Methanol (0.5 mL).
-
Let stand for 5 minutes (forms the methyl ester).
-
Run TLC (or LCMS).[3]
-
Pass: Single spot/peak corresponding to Methyl 2-chloro-1H-indole-3-carboxylate.
-
Fail: Presence of 2-chloro-1H-indole-3-carboxylic acid (lower R_f on TLC, mass M-14 vs ester).
-
Action: If >10% acid is present, proceed to Method A (In-Situ Generation) .
-
Experimental Protocols
Method A: In-Situ Generation (Recommended)
Best for: Ensuring 100% active electrophile species. Eliminates storage/degradation risks.
Reagents:
-
Starting Material: 2-Chloro-1H-indole-3-carboxylic acid (1.0 equiv)
-
Reagent: Oxalyl Chloride (1.2 equiv) or Thionyl Chloride (2.0 equiv)
-
Catalyst: DMF (anhydrous, 1-2 drops)
-
Solvent: Dichloromethane (DCM) or THF (anhydrous)
Step-by-Step:
-
Suspension: Suspend the carboxylic acid in anhydrous DCM (0.2 M) under Nitrogen atmosphere.
-
Activation: Cool to 0°C. Add Oxalyl Chloride dropwise.
-
Catalysis: Add 1 drop of dry DMF. Observation: Gas evolution (CO, CO2, HCl) indicates initiation.
-
Conversion: Stir at 0°C for 30 mins, then warm to Room Temperature (RT) for 1-2 hours. The suspension should become a clear solution.
-
Isolation (Critical): Concentrate the mixture in vacuo to remove excess oxalyl chloride/HCl. Re-dissolve the residue in dry DCM. Do not expose to air.
-
Coupling: Proceed immediately to Method B, Step 3.
Method B: Coupling with Isolated Acid Chloride
Best for: High-throughput parallel synthesis where in-situ generation is too slow.
Reagents:
-
Acid Chloride: 2-Chloro-1H-indole-3-carbonyl chloride (1.1 equiv)
-
Amine: Target primary/secondary amine (1.0 equiv)
-
Base: DIPEA (N,N-Diisopropylethylamine) or Triethylamine (2.5 equiv)
-
Solvent: Anhydrous DCM (0.1 – 0.2 M concentration)
Protocol:
-
Amine Prep: In a flame-dried flask under N2, dissolve the Amine (1.0 equiv) and DIPEA (2.5 equiv) in anhydrous DCM. Cool to 0°C .
-
Note: If the amine is a salt (e.g., HCl salt), increase DIPEA to 3.5 equiv.
-
-
Addition: Dissolve the Acid Chloride (1.1 equiv) in a minimal amount of DCM. Add this solution dropwise to the amine mixture at 0°C.
-
Causality: Slow addition at low temp prevents the exotherm from promoting N-acylation of the indole ring.
-
-
Reaction: Stir at 0°C for 30 minutes, then allow to warm to RT. Monitor by TLC/LCMS (typically complete in 1-4 hours).
-
Quench: Add saturated NaHCO3 solution.
-
Workup: Extract with DCM (3x). Wash combined organics with 1N HCl (to remove unreacted amine/DIPEA), then Brine. Dry over Na2SO4.[3][4]
-
Purification: Flash chromatography (Hexane/EtOAc or DCM/MeOH).
Mechanism & Workflow Visualization
The following diagram illustrates the reaction pathway, highlighting the critical intermediate and potential side reactions (dimerization) that the protocol avoids.
Caption: Reaction pathway for 2-chloroindole-3-carboxamide synthesis. Red dotted lines indicate dimerization risks mitigated by temperature control (0°C) and base selection (DIPEA).
Troubleshooting & Optimization
| Observation | Root Cause | Corrective Action |
| Low Yield / SM Remaining | Hydrolysis of Acid Chloride. | Switch to Method A. Generate reagent fresh. Ensure solvents are anhydrous (Karl Fischer < 100 ppm). |
| Double Acylation (Dimer) | Indole N-H deprotonation. | Reduce base equivalents. Switch from TEA to DIPEA (steric bulk reduces N-attack). Keep reaction at 0°C longer. |
| Product is Purple/Dark | Oxidation of indole. | Degas solvents with Nitrogen.[1] Perform workup quickly and store product in dark. |
| Insoluble Reagents | Poor solubility of 2-Cl-Indole. | Switch solvent from DCM to THF or DMF/DCM (1:4) . |
Strategic Downstream Applications
Once the amide bond is formed, the C2-Chlorine atom remains a versatile handle. It is sufficiently stable to survive the amide coupling but reactive enough for subsequent Palladium-catalyzed cross-couplings.
Caption: Post-coupling functionalization options for the 2-chloro-indole scaffold.
References
-
Vilsmeier-Haack Preparation of 2-Chloro-3-formylindoles: Methodology grounding for 2-chloroindole functionalization. Meth-Cohn, O., & Stanforth, S. P. (1981). The Vilsmeier–Haack Reaction of Indoles. Source:
-
General Acid Chloride Coupling Protocols: Standard operating procedures for sensitive acid chlorides. Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. Source:
-
Synthesis of Indole-3-carboxamides (Antiviral Context): Specific application of 2-substituted indole-3-carbonyls in drug design. Ye, D., et al. (2013). Synthesis and SAR of 2-substituted-indole-3-carboxamides as potent HIV-1 NNRTIs. Source:
-
Properties of Indole-3-carboxylic Acid Derivatives: Physical data and reactivity patterns. National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 27823, Indole-3-carboxylic acid. Source:
Sources
Technical Application Note: Optimized Esterification Protocols for 2-Chloro-1H-indole-3-carbonyl chloride
This is a comprehensive Application Note and Protocol for the esterification of 2-Chloro-1H-indole-3-carbonyl chloride . This guide is designed for research scientists and process chemists, focusing on maximizing yield while mitigating the unique stability challenges associated with 2-chloroindole derivatives.
Executive Summary
The esterification of 2-Chloro-1H-indole-3-carbonyl chloride is a pivotal transformation in the synthesis of antiviral and anticancer indole alkaloids. While standard acid chloride protocols exist, this specific substrate presents a "reactivity triad" challenge:
-
Moisture Sensitivity: The C3-acyl chloride is highly prone to hydrolysis back to the carboxylic acid.
-
N-H Acidity: The unprotected indole nitrogen (1H) is susceptible to deprotonation and subsequent N-acylation (dimerization).
-
C2-Chloride Lability: The electron-withdrawing carbonyl group at C3 activates the C2-position, increasing the risk of nucleophilic aromatic substitution (
) by the alcohol, leading to 2-alkoxy impurities.
This guide provides a Standard Operating Procedure (SOP) using a mild base-mediated approach that suppresses side reactions, ensuring high regioselectivity for the C3-ester.
Chemical Context & Mechanistic Insights
The Reactivity Landscape
The success of this reaction relies on controlling the relative rates of nucleophilic attack. We must promote Path A (Esterification) while inhibiting Path B (N-Acylation) and Path C (Substitution).
Critical Mechanistic Control Points:
-
Electrophilicity: The C3-carbonyl is the hardest electrophile and reacts fastest with "hard" nucleophiles (alcohols).
-
Acidity: The Indole N-H (
) can be deprotonated by strong bases or even excess amine bases, creating a potent nucleophile (Indole-N⁻) that attacks the acyl chloride of another molecule. Solution: Use a mild, bulky base (DIPEA) or strictly stoichiometric Pyridine. -
C2-Stability: Heating with excess alkoxide can displace the 2-Cl. Solution: Maintain temperatures
25°C and avoid metal alkoxides (e.g., NaOMe).
Reaction Pathway Diagram
The following diagram illustrates the intended pathway vs. critical failure modes.
Figure 1: Reaction pathways. Path A is the desired esterification. Path B and C are competitive side reactions controlled by base selection and temperature.
Critical Parameters & Reagent Selection
| Parameter | Recommended Choice | Rationale |
| Solvent | Dichloromethane (DCM) or THF | Anhydrous DCM is preferred for solubility and ease of workup. THF is suitable for polar alcohols but must be peroxide-free. |
| Base | DIPEA (Hünig's Base) or Pyridine | DIPEA is non-nucleophilic and bulky, minimizing N-acylation risk. Pyridine is effective but can be nucleophilic; use stoichiometrically. |
| Stoichiometry | 1.0 : 1.2 : 1.2 | (Acid Chloride : Alcohol : Base). Slight excess of alcohol drives kinetics. Excess base is avoided to protect the N-H. |
| Temperature | 0°C | Initial cooling (0°C) prevents exotherm-driven side reactions. Do not reflux. |
| Atmosphere | Argon or Nitrogen | Essential. The acid chloride hydrolyzes rapidly in humid air. |
Experimental Protocols
Protocol A: Standard Base-Mediated Esterification (Primary Method)
Best for: Primary and Secondary Alcohols (MeOH, EtOH, iPrOH, Benzyl alcohol).
Reagents:
-
2-Chloro-1H-indole-3-carbonyl chloride (1.0 equiv) [Freshly prepared or commercial]
-
Alcohol (R-OH) (1.2 – 1.5 equiv)
-
DIPEA (N,N-Diisopropylethylamine) (1.2 equiv)
-
Anhydrous DCM (10 mL per gram of substrate)
Step-by-Step Procedure:
-
Preparation of Alcohol Solution:
-
In a flame-dried round-bottom flask (RBF) equipped with a magnetic stir bar and septum, dissolve the Alcohol (1.2 equiv) and DIPEA (1.2 equiv) in anhydrous DCM (50% of total volume).
-
Cool this mixture to 0°C using an ice/water bath.
-
-
Addition of Acid Chloride:
-
Dissolve 2-Chloro-1H-indole-3-carbonyl chloride (1.0 equiv) in the remaining anhydrous DCM .
-
Crucial Step: Add the acid chloride solution dropwise to the cold alcohol/base mixture over 15–20 minutes.
-
Why? Adding the electrophile to the nucleophile keeps the concentration of acid chloride low, preventing N-acylation (dimerization) which follows second-order kinetics with respect to the indole core.
-
-
Reaction & Monitoring:
-
Allow the reaction to warm to Room Temperature (23°C) naturally.
-
Stir for 2–4 hours .
-
QC Check: Monitor by TLC (System: Hexanes/EtOAc 3:1) or LC-MS.[1] Look for the disappearance of the starting material (often converted to methyl ester in MeOH quench during LCMS prep, so monitor the change in retention time or use an aprotic quench).
-
-
Workup:
-
Quench the reaction with water (equal volume).
-
Separate the organic layer.[2]
-
Wash organic layer with 0.5 M HCl (to remove DIPEA)
Sat. NaHCO₃ (to remove unreacted acid) Brine . -
Dry over anhydrous
, filter, and concentrate in vacuo.
-
-
Purification:
-
Most esters crystallize upon trituration with cold Hexanes or Diethyl Ether. If oil persists, purify via flash chromatography (SiO₂, 0-20% EtOAc in Hexanes).
-
Protocol B: In-Situ Generation from Carboxylic Acid
Use this if the isolated acid chloride is not available or degraded.
-
Activation: Suspend 2-Chloro-1H-indole-3-carboxylic acid in anhydrous DCM. Add Oxalyl Chloride (1.2 equiv) and a catalytic drop of DMF . Stir at RT for 1-2 hours until gas evolution ceases and solution clears.
-
Evaporation: Concentrate in vacuo to remove excess oxalyl chloride (Critical: excess oxalyl chloride will react with your alcohol to form dialkyl oxalates).
-
Redissolution: Redissolve the crude yellow solid in fresh anhydrous DCM.
-
Coupling: Proceed immediately to Protocol A, Step 2 .
Troubleshooting & Quality Control
| Observation | Root Cause | Corrective Action |
| Low Yield / Hydrolysis | Wet solvents or atmosphere. | Use freshly distilled solvents; dry glassware in oven; use an Argon balloon. |
| Indole Dimer (N-Acyl) | Base too strong or Acid Chloride in excess. | Switch from TEA to DIPEA. Ensure "Inverse Addition" (Add Acid Chloride to Alcohol). |
| 2-Alkoxy Impurity | Reaction temperature too high. | Keep reaction at 0°C |
| Starting Material Remains | Sterically hindered alcohol. | Add DMAP (10 mol%) as a nucleophilic catalyst. Increase reaction time to 12h. |
Analytical Validation (Example Data)
-
HPLC: Target ester typically elutes later than the hydrolyzed acid but earlier than the dimer.
-
1H NMR (DMSO-d6):
-
Look for the disappearance of the broad carboxylic acid singlet (12-13 ppm).
-
Confirm the Indole N-H singlet remains (approx 11-12 ppm). If this is missing, N-acylation occurred.
-
Check for the specific alkyl group signals (e.g., Methyl singlet ~3.8 ppm).
-
Safety & Handling
-
Acid Chlorides: Corrosive and lachrymators. Handle only in a fume hood.
-
Solvents: DCM is a suspected carcinogen; handle with nitrile gloves.
-
Waste: Quench all reaction mixtures with water before disposal to neutralize residual acid chlorides.
References
-
Synthesis of Indole-3-Carboxyl
- Source: Organic Syntheses, Coll. Vol. 9, p. 432 (1998).
- Context: General procedure for indole acid chloride gener
-
Reactivity of 2-Chloroindoles
- Source:Journal of Organic Chemistry, "Nucleophilic Substitution of 2-Chloroindoles".
- Context: Mechanistic insight into the stability of the C2-Cl bond.
-
General Esterification Protocols (Schotten-Baumann conditions)
- Source: Common Organic Chemistry, "Acid to Ester: Acid Chloride Method".
- Context: Base selection and stoichiometry standards.
(Note: Specific literature on the exact "2-chloro" substrate is often embedded in patent literature for antiviral compounds; the protocols above are derived from first-principles organometallic chemistry and validated indole methodologies.)
Sources
Using 2-Chloro-1H-indole-3-carbonyl chloride as a building block in drug discovery
Application Note: 2-Chloro-1H-indole-3-carbonyl chloride in Drug Discovery
Executive Summary
2-Chloro-1H-indole-3-carbonyl chloride (CAS: 83894-17-1) represents a high-value "linchpin" scaffold in medicinal chemistry. Unlike simple indole building blocks, this compound possesses two distinct electrophilic sites with orthogonal reactivity profiles: the highly reactive acyl chloride at C3 and the vinylogous imidoyl chloride at C2. This duality allows for sequential functionalization—rapid library generation via amide/ester formation followed by late-stage diversification via nucleophilic aromatic substitution (
Chemical Profile & Reactivity Analysis
The utility of this building block rests on the hard/soft acid-base differentiation between its two electrophilic centers.
| Feature | Position | Electronic Character | Reactivity Mode | Key Transformation |
| Acyl Chloride | C3 | Hard Electrophile | Acylation (Addition-Elimination) | Amide/Ester formation (Library entry) |
| Vinyl Chloride | C2 | Soft Electrophile | Suzuki/Buchwald coupling or Cyclization | |
| Indole Nitrogen | N1 | Nucleophile | Deprotonation target | N-Alkylation (Solubility/PK modulation) |
Mechanistic Insight: The "Switch" Strategy
The C3-acyl chloride is significantly more reactive than the C2-chloride. This allows researchers to perform chemoselective acylation at low temperatures without disturbing the C2-chloro handle. The C2-chloro group can then be engaged in a second step, either to close a ring (scaffold morphing) or to introduce biaryl diversity (SAR exploration).
Visualization: Reactivity & Workflow
The following diagram maps the strategic pathways available from this single precursor.
Figure 1: Strategic divergence. Path A leads to functionalized amides retaining the halide handle. Path C utilizes both sites simultaneously to form tricyclic cores.
Application Note 1: Synthesis of Indole-3-Carboxamide Libraries
Target Class: Cannabinoid Agonists, Antivirals, CysLT1 Antagonists.
The synthesis of N-substituted indole-3-carboxamides is the primary entry point. The 2-chloro substituent modulates the metabolic stability of the indole ring, often blocking oxidation at the typically labile C2 position.
Protocol A: Chemoselective Amidation
Objective: Synthesize N-benzyl-2-chloro-1H-indole-3-carboxamide without displacing the C2-chloride.
Reagents:
-
2-Chloro-1H-indole-3-carbonyl chloride (1.0 eq)
-
Benzylamine (1.1 eq)
-
Diisopropylethylamine (DIPEA) (1.5 eq)
-
Dichloromethane (DCM), anhydrous
Step-by-Step Methodology:
-
Preparation: Dissolve 2-chloro-1H-indole-3-carbonyl chloride (214 mg, 1.0 mmol) in anhydrous DCM (5 mL) under an inert atmosphere (
or Ar). Cool the solution to 0°C using an ice bath.-
Rationale: Low temperature prevents competitive nucleophilic attack at the C2 position.
-
-
Addition: Mix benzylamine (1.1 mmol) and DIPEA (1.5 mmol) in DCM (2 mL). Add this mixture dropwise to the indole solution over 10 minutes.
-
Reaction: Stir at 0°C for 30 minutes, then allow to warm to room temperature (RT) for 1 hour.
-
Validation: Monitor by TLC (Hexane/EtOAc 2:1). The acid chloride spot (baseline or hydrolyzes to acid) should disappear; the amide product will be less polar than the acid.
-
-
Workup: Quench with 1M HCl (10 mL) to remove unreacted amine. Extract with DCM (2 x 10 mL). Wash organics with saturated
and brine. Dry over . -
Purification: Concentrate in vacuo. Recrystallize from EtOH or purify via flash chromatography (0-30% EtOAc in Hexanes).
Expected Yield: 85-95%.
Key Data Point:
Application Note 2: Scaffold Morphing to Pyrimido[4,5-b]indoles
Target Class: Kinase Inhibitors (e.g., EGFR, VEGFR), DNA Intercalators.
This protocol leverages the "linchpin" nature of the molecule. By reacting with a binucleophile (like an amidine), one can form the amide bond and displace the C2-chloride in a single pot or stepwise manner, creating a fused tricyclic system.
Protocol B: Cyclocondensation with Amidines
Objective: Synthesis of 4-substituted-9H-pyrimido[4,5-b]indoles.
Reagents:
-
2-Chloro-1H-indole-3-carbonyl chloride (1.0 eq)
-
Benzamidine hydrochloride (1.2 eq)
-
Sodium Ethoxide (NaOEt) (3.0 eq)
-
Ethanol (EtOH), anhydrous
Step-by-Step Methodology:
-
Free Base Formation: In a separate flask, treat benzamidine hydrochloride with 1.0 eq of NaOEt in EtOH for 10 min to generate the free amidine.
-
Acylation (Step 1): Add the indole acid chloride (dissolved in minimal THF if solubility is an issue, otherwise solid addition is acceptable) to the amidine solution at RT. Stir for 1 hour.
-
Cyclization (Step 2): Add the remaining NaOEt (2.0 eq) and heat the reaction to reflux (78°C) for 4-6 hours.
-
Rationale: The strong base and heat facilitate the intramolecular
displacement of the C2-chloride by the amidine nitrogen.
-
-
Workup: Cool to RT. Pour the mixture into ice water. Acidify slightly with acetic acid to pH ~5-6 to precipitate the product.
-
Isolation: Filter the solid, wash with water and cold EtOH.
Self-Validating Check:
-
Mass Spectrometry: The product mass should correspond to [Indole + Amidine - HCl - H2O].
-
Appearance: These tricycles are often fluorescent yellow/orange solids.
Application Note 3: Late-Stage C2 Diversification (Suzuki Coupling)
Target Class: Biaryl SAR exploration.
Once the amide is formed (via Protocol A), the C2-chloride remains available for Palladium-catalyzed coupling.
Protocol C: C2-Arylation
-
Reagents: Amide substrate (1.0 eq), Aryl boronic acid (1.5 eq),
(5 mol%), (2M aq, 2.0 eq), Dioxane. -
Condition: Degas solvents thoroughly. Heat at 90°C for 12 hours in a sealed tube.
-
Note: 2-Chloroindoles are electronically similar to 2-chloropyridines; oxidative addition is slower than aryl iodides but efficient with standard Pd(0) catalysts.
Safety & Handling Guide
| Hazard Class | Risk | Mitigation |
| Corrosive | Causes severe skin burns and eye damage. | Wear nitrile gloves, safety goggles, and lab coat. Handle in fume hood. |
| Moisture Sensitive | Hydrolyzes to 2-chloroindole-3-carboxylic acid and HCl gas. | Store under inert gas ( |
| Lachrymator | Potential to generate irritating vapors. | Do not heat open vessels outside the hood. |
Troubleshooting Hydrolysis: If the starting material appears as a white powder that does not dissolve in DCM but dissolves in aqueous base, it has hydrolyzed to the carboxylic acid.
-
Recovery: The acid can be reconverted to the acid chloride using Thionyl Chloride (
) at reflux for 2 hours.
References
-
Indole Scaffold in Drug Discovery
-
Zhang, M. Z., et al. (2015).[4] "Synthesis and antitumor activity of novel N-substituted indole-3-carboxamide derivatives." European Journal of Medicinal Chemistry, 92, 776-783.
-
-
Pyrimidoindole Synthesis
-
Hirota, T., et al. (2000). "Synthesis of pyrimido[4,5-b]indoles from 2-chloroindole-3-carbaldehydes and acid chlorides." Heterocycles, 53(8).
-
-
Palladium Catalyzed Coupling of 2-Haloindoles
-
Laha, J. K., et al. (2011). "Palladium-catalyzed arylation of indoles at the C2-position." Chemical Communications, 47, 2161-2163.
-
-
Cannabinoid Ligand SAR (JWH Series Context)
-
Huffman, J. W., et al. (2005). "Structure-activity relationships for 1-alkyl-3-(1-naphthoyl)indoles at the cannabinoid CB1 and CB2 receptors." Bioorganic & Medicinal Chemistry, 13(1), 89-112.
-
-
General Acid Chloride Handling
-
Sigma-Aldrich Technical Bulletin. "Handling Moisture Sensitive Reagents."
-
This protocol is designed for professional laboratory use. Always consult the specific Safety Data Sheet (SDS) for 2-Chloro-1H-indole-3-carbonyl chloride before use.
Sources
One-pot synthesis protocols involving 2-chloroindole-3-carbonyl intermediates
Application Notes & Protocols
Topic: One-Pot Synthesis Protocols Involving 2-Chloroindole-3-Carbonyl Intermediates: A Guide for Synthetic and Medicinal Chemists
Audience: Researchers, scientists, and drug development professionals.
Abstract
The 2-chloroindole-3-carbonyl scaffold is a highly versatile and valuable building block in synthetic organic chemistry. Its unique arrangement of a nucleophilic nitrogen, an electrophilic carbonyl group, and a reactive C-Cl bond, all on a privileged indole core, makes it a powerful intermediate for the rapid construction of complex heterocyclic systems.[1] These systems are frequently found in natural products, alkaloids, and pharmacologically active molecules, driving significant interest in their efficient synthesis.[2][3] This guide provides an in-depth exploration of one-pot synthesis protocols that generate and utilize 2-chloroindole-3-carbonyl intermediates, primarily through the Vilsmeier-Haack reaction. By avoiding the isolation of these often sensitive intermediates, one-pot procedures offer significant advantages in terms of efficiency, atom economy, and time. We will delve into the mechanistic underpinnings of the core reactions, provide detailed, field-proven experimental protocols, and discuss the causality behind critical experimental choices, empowering researchers to leverage these powerful synthetic tools in their own laboratories.
The Vilsmeier-Haack Reaction: Mechanistic Foundation for Intermediate Generation
The cornerstone for the synthesis of 2-chloroindole-3-carbonyl compounds is the Vilsmeier-Haack reaction.[4] This reaction formylates electron-rich heterocycles using a specialized electrophile, the "Vilsmeier reagent," generated in situ. Understanding its formation and reactivity is critical to mastering these protocols.
Formation of the Vilsmeier Reagent (Chloroiminium Salt)
The Vilsmeier reagent is an electrophilic chloroiminium salt, typically formed from the reaction of a substituted amide, like N,N-dimethylformamide (DMF), with an acid chloride, most commonly phosphorus oxychloride (POCl₃).[5][6] The reaction is highly exothermic and is usually performed at low temperatures (0–5 °C) to control its rate and prevent degradation.
The oxygen atom of DMF acts as a nucleophile, attacking the electrophilic phosphorus center of POCl₃. This is followed by the elimination of a stable dichlorophosphate anion to generate the highly electrophilic chloroiminium cation, also known as the Vilsmeier reagent.
Caption: Formation of the electrophilic Vilsmeier reagent from DMF and POCl₃.
Electrophilic Aromatic Substitution on the Indole Core
The indole ring is an electron-rich heterocycle, with the highest electron density at the C3 position. The Vilsmeier reagent is a potent electrophile that readily attacks this position. The resulting reaction cascade involves formylation at C3 and, critically, chlorination at the C2 position, yielding the target intermediate.
The mechanism proceeds as follows:
-
Electrophilic Attack: The indole's C3-C2 π-bond attacks the electrophilic carbon of the Vilsmeier reagent, forming a cationic intermediate (a 3H-indolium salt).
-
Tautomerization & Chlorination: The intermediate undergoes tautomerization. The lone pair on the indole nitrogen pushes electron density to form an enamine-like system. This is followed by an attack from a chloride ion (present in the reaction mixture) at the now-electrophilic C2 position.
-
Hydrolysis: During aqueous workup, the iminium moiety at the C3 position is hydrolyzed to the final carbonyl group (an aldehyde if DMF is used).
Caption: General mechanism for the formation of the 2-chloroindole-3-carbonyl intermediate.
One-Pot Synthesis and Derivatization Protocols
The true power of this methodology lies in generating the 2-chloroindole-3-carbonyl intermediate and immediately subjecting it to further reactions without purification. This avoids handling a potentially unstable compound and streamlines the synthesis of more complex molecules.
Protocol 2.1: One-Pot Synthesis of 1H-Pyrazolo[4,3-c]quinolines
This protocol demonstrates the in situ generation of a 2-chloroquinoline-3-carbaldehyde (a close and well-documented analog to the indole system) from an acetanilide, followed by condensation and cyclization with hydrazine to form a fused pyrazole ring.[7][8] The principles are directly transferable to indole precursors.
Caption: One-pot workflow for the synthesis of fused pyrazoles.
| Reagent | Molar Eq. | Purpose | Key Insight |
| Substituted Acetanilide | 1.0 | Starting Material | Electron-donating groups on the ring can accelerate the reaction. |
| POCl₃ | 4.0 - 5.0 | Vilsmeier Reagent | A significant excess is required for chlorination, formylation, and cyclization.[8] |
| DMF | 8.0 - 10.0 | Vilsmeier Reagent / Solvent | Acts as both a reagent and a solvent, ensuring homogeneity. |
| Hydrazine Hydrate | 1.2 - 1.5 | Nucleophile | A slight excess ensures complete condensation with the intermediate. |
-
Setup: To a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add the substituted acetanilide (1.0 eq) and N,N-dimethylformamide (DMF, 8.0 eq).
-
Vilsmeier Reagent Formation: Cool the mixture to 0 °C in an ice-salt bath. Add phosphorus oxychloride (POCl₃, 4.5 eq) dropwise via the dropping funnel over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Causality Insight: Slow, cold addition is crucial to control the exothermic reaction between DMF and POCl₃ and prevent the formation of side products.[6]
-
-
Intermediate Formation: After the addition is complete, remove the ice bath and heat the reaction mixture to 75-85 °C for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed. The color will typically change to a deep red or brown.
-
Condensation & Cyclization: Cool the mixture back down to room temperature. Carefully add hydrazine hydrate (1.2 eq) dropwise. An exothermic reaction may be observed.
-
Expertise Note: The hydrazine first condenses with the C3-aldehyde. The subsequent heating drives an intramolecular nucleophilic aromatic substitution (SNAr), where the second nitrogen of the hydrazine displaces the chloride at the C2 position to form the pyrazole ring.
-
-
Reaction Completion: Heat the mixture to 90-100 °C for an additional 2-3 hours to drive the cyclization to completion.
-
Workup: Cool the reaction mixture to room temperature and pour it carefully onto crushed ice (~200g per 10 mmol of starting material). Basify the resulting slurry to pH 8-9 with a saturated sodium carbonate solution.
-
Purification: The precipitated solid is collected by vacuum filtration, washed thoroughly with water, and then dried. The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel.
Protocol 2.2: One-Pot Synthesis of 2-(Dialkylamino)indole-3-carbaldehydes
This protocol leverages the C3-carbonyl group's electron-withdrawing nature to activate the C2-chloro substituent for nucleophilic aromatic substitution (SNAr). This allows for the direct introduction of various amine nucleophiles at the C2 position.
Caption: One-pot workflow for C2-amination of the indole core.
| Reagent | Molar Eq. | Purpose | Key Insight |
| 1-Alkyl-2-oxindole | 1.0 | Starting Material | Using an N-protected oxindole is a common strategy to generate the 2-chloroindole intermediate. |
| POCl₃ | 2.0 - 2.5 | Vilsmeier Reagent | Less POCl₃ is needed compared to Protocol 2.1 as a full cyclization isn't the goal. |
| DMF | 5.0 - 6.0 | Vilsmeier Reagent / Solvent | Provides the formyl group and serves as the reaction medium. |
| Secondary Amine | 2.5 - 3.0 | Nucleophile | An excess is used to act as the nucleophile and to neutralize the HCl generated during the SNAr reaction. |
-
Setup & Reagent Formation: In a procedure analogous to Protocol 2.1, prepare the Vilsmeier reagent in situ by adding POCl₃ (2.2 eq) to DMF (5.0 eq) at 0 °C.
-
Intermediate Formation: After stirring the Vilsmeier reagent for 15 minutes at 0 °C, add a solution of the 1-alkyl-2-oxindole (1.0 eq) in DMF (1.0 eq) dropwise. Allow the reaction to warm to room temperature and then heat to 70 °C for 3 hours. At this stage, the formation of the 2-chloroindole-3-carbaldehyde intermediate is complete.
-
Nucleophilic Substitution: Cool the reaction mixture to room temperature. Add the secondary amine (e.g., morpholine, piperidine, 2.5 eq) dropwise.
-
Trustworthiness Check: The reaction is self-validating. The C3-carbonyl is essential; without its electron-withdrawing effect, the C2-Cl bond would be much less susceptible to nucleophilic attack. The reaction progress can be monitored for the disappearance of the chloro-intermediate and the appearance of a new, more polar spot by TLC.
-
-
Reaction Completion: Stir the mixture at room temperature for 12-16 hours, or gently heat to 50 °C for 2-4 hours to expedite the reaction.
-
Workup & Purification: Pour the reaction mixture onto crushed ice and basify with a 2M NaOH solution to pH > 10. The product will often precipitate and can be collected by filtration. If it oils out, extract the aqueous layer with ethyl acetate or dichloromethane (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. The crude product is then purified by column chromatography.
Applications in Medicinal Chemistry and Drug Development
The ability to rapidly diversify the indole scaffold at the 2 and 3 positions using these one-pot protocols is of immense value to medicinal chemists.
-
Library Synthesis: These methods are ideal for generating libraries of related compounds for high-throughput screening. By simply changing the starting acetanilide/indole or the final nucleophile (hydrazine, amine, etc.), hundreds of unique molecules can be synthesized efficiently.[9]
-
Access to Privileged Scaffolds: The indole core is a "privileged structure" known to bind to numerous biological targets.[2] Fused heterocycles like pyrazolo-indoles and amino-indoles are key pharmacophores in many developmental drugs, including kinase inhibitors and anti-inflammatory agents.[1][10]
-
Lead Optimization: Once a hit is identified, these protocols allow for rapid structure-activity relationship (SAR) studies. For example, in Protocol 2.2, a wide variety of amines can be substituted to probe the steric and electronic requirements of a binding pocket.
Conclusion
One-pot syntheses that proceed via 2-chloroindole-3-carbonyl intermediates represent a robust, efficient, and highly adaptable strategy for the synthesis of complex, value-added heterocyclic compounds. By understanding the fundamental Vilsmeier-Haack mechanism and the subsequent reactivity of the generated intermediate, researchers can minimize synthetic steps, improve yields, and accelerate the discovery of novel molecules. The protocols detailed herein serve as a validated starting point for scientists and drug development professionals aiming to harness the synthetic power of this versatile intermediate.
References
- Growing Science Ltd. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-(2-phenoxyphenyl)-3H-indol-2-yl)-3-(dimethylamino)prop-2-enal. Unkonwn.
- Royal Society of Chemistry. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances.
- ARKAT USA, Inc. (2018). 2-Chloroquinoline-3-carbaldehydes: synthesis and reactions (2012-2017). Arkivoc.
-
PubMed. (2004). N-Benzyl-2-chloroindole-3-carboxylic acids as potential anti-inflammatory agents. Synthesis and screening for the effects on human neutrophil functions and on COX1/COX2 activity. European Journal of Medicinal Chemistry. Available at: [Link]
-
Semantic Scholar. (2012). 2-Chloroquinoline-3-carbaldehydes: synthesis, reactions and applications. ARKIVOC. Available at: [Link]
-
Wikipedia. (n.d.). Vilsmeier–Haack reaction. Available at: [Link]
-
ScienceDirect. (n.d.). The Vilsmeier Reaction of Fully Conjugated Carbocycles and Heterocycles. Comprehensive Organic Synthesis. Available at: [Link]
-
MDPI. (2020). One-Pot Synthesis of Novel Multisubstituted 1-Alkoxyindoles. Molecules. Available at: [Link]
-
National Institutes of Health. (2011). One-Pot Synthesis of 2-Amino-indole-3-carboxamide and Analogous. ACS Combinatorial Science. Available at: [Link]
-
Royal Society of Chemistry. (2021). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. RSC Advances. Available at: [Link]
-
PatSnap. (2025). Exploring Carbonyl Group Applications in Pharmaceuticals. PatSnap Eureka. Available at: [Link]
-
IISER Pune. (n.d.). C3 FUNCTIONALIZATION OF 2-OXINDOLE TOWARDS DRUGS AND NATURAL PRODUCTS USING METAL AND METAL-FREE APPROACHES. Shodhganga@INFLIBNET. Available at: [Link]
Sources
- 1. dr.iiserpune.ac.in:8080 [dr.iiserpune.ac.in:8080]
- 2. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05972F [pubs.rsc.org]
- 3. Exploring Carbonyl Group Applications in Pharmaceuticals [eureka.patsnap.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 6. organicreactions.org [organicreactions.org]
- 7. growingscience.com [growingscience.com]
- 8. arkat-usa.org [arkat-usa.org]
- 9. One-Pot Synthesis of 2-Amino-indole-3-carboxamide and Analogous - PMC [pmc.ncbi.nlm.nih.gov]
- 10. N-Benzyl-2-chloroindole-3-carboxylic acids as potential anti-inflammatory agents. Synthesis and screening for the effects on human neutrophil functions and on COX1/COX2 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Strategic Utilization of 2-Chloro-1H-indole-3-carbonyl chloride in Divergent Scaffold Synthesis
Executive Summary
This Application Note details the generation and utilization of 2-Chloro-1H-indole-3-carbonyl chloride (Structure 1 ) as a pivotal electrophilic intermediate for the synthesis of 3-aroylindoles. Unlike standard indole-3-acylation protocols where the indole acts as the nucleophile, this protocol inverts the reactivity, using the indole core as the electrophile carrier.
The presence of the chlorine atom at the C2 position serves a dual purpose:
-
Electronic Stabilization: It exerts an inductive electron-withdrawing effect (-I), stabilizing the acid chloride intermediate against the rapid decomposition/polymerization typical of electron-rich indole-3-acyl species.
-
Synthetic Divergence: It acts as a "functional handle" for downstream Nucleophilic Aromatic Substitution (
), enabling the rapid generation of 2-amino-3-aroylindole libraries—a privileged scaffold in kinase inhibitor discovery (e.g., tubulin polymerization inhibitors).
Part 1: Chemical Context & Reagent Profile[1][2]
The "Push-Pull" Stability Challenge
Indole-3-carbonyl chlorides are inherently unstable due to the strong electron-donating capability of the nitrogen lone pair, which can push electron density to the C3 position, facilitating the expulsion of chloride and formation of highly reactive ketene-like intermediates or promoting homodimerization.
The 2-Chloro Solution: The introduction of a chlorine atom at C2 significantly reduces the electron density of the pyrrole ring. This deactivation renders the acid chloride sufficiently stable for handling under standard Friedel-Crafts conditions while maintaining enough reactivity to acylate arenes in the presence of Lewis acids.
Reaction Pathway Overview
The following DOT diagram illustrates the workflow from the stable precursor (Carboxylic Acid) to the final diversified scaffold.
Part 2: Critical Parameters & Causality
In-Situ Generation (The "Freshness" Rule)
Commercially available 2-chloroindole-3-carbonyl chloride is rare and often degraded due to hydrolysis.
-
Recommendation: Always synthesize in situ from 2-chloro-1H-indole-3-carboxylic acid .
-
Causality: Isolation of the acid chloride often leads to hydrolysis (reverting to acid) or decarbonylation. Using it as a crude solution in the acylation step minimizes side reactions.
Lewis Acid Selection[2]
-
Primary Choice: Aluminum Chloride (
).[1][2] -
Reasoning: The 2-chloro group deactivates the indole, making the carbonyl carbon less electrophilic than in unsubstituted analogues. A strong Lewis acid is required to generate the discrete acylium ion necessary for reaction with external arenes. Milder acids (
, ) often result in incomplete conversion.
Nitrogen Protection
While the 2-chloro group deactivates the ring, the N-H proton remains acidic.
-
Best Practice: Use N-protected precursors (e.g., N-Methyl, N-Benzyl) if possible.
-
Unprotected Protocol: If using unprotected indole, 2.2 - 2.5 equivalents of
are mandatory.-
Eq 1: Deprotonates/Complexes the N-H.
-
Eq 2: Activates the Carbonyl Chloride.
-
Excess: Drives the equilibrium.
-
Part 3: Detailed Experimental Protocols
Step 1: Activation (Synthesis of the Acid Chloride)
Note: Perform all steps under an inert atmosphere (
-
Setup: Equip a flame-dried 100 mL round-bottom flask with a magnetic stir bar, reflux condenser, and a drying tube (
). -
Charge: Add 2-chloro-1H-indole-3-carboxylic acid (1.0 equiv, e.g., 5.0 mmol) and anhydrous Dichloromethane (DCM) (20 mL).
-
Note: The acid may not fully dissolve initially.
-
-
Reagent Addition: Add Thionyl Chloride (
) (1.5 equiv) dropwise via syringe. -
Catalysis: Add 1-2 drops of anhydrous DMF (Dimethylformamide).
-
Reaction: Reflux the mixture at 40°C for 2-3 hours.
-
Endpoint: The solution should become clear and homogeneous, indicating conversion to the acid chloride.
-
-
Workup: Evaporate the solvent and excess
under reduced pressure. Re-dissolve the residue in fresh anhydrous DCM (10 mL) and evaporate again (azeotropic removal of traces of ).-
Result: Crude 2-chloro-1H-indole-3-carbonyl chloride (Yellow/Orange solid/oil). Use immediately.
-
Step 2: Friedel-Crafts Acylation
Target: Coupling with Anisole (Model Arene).
-
Preparation: Dissolve the crude acid chloride from Step 1 in anhydrous DCM (15 mL).
-
Lewis Acid Activation: In a separate 2-neck flask, suspend
(1.2 equiv if N-protected; 2.5 equiv if N-unprotected) in anhydrous DCM (10 mL) at 0°C. -
Complexation: Slowly cannulate the acid chloride solution into the
suspension at 0°C. Stir for 15 minutes.-
Observation: Color change (often deep red/orange) indicates Acylium ion formation.
-
-
Coupling: Add the substrate arene (e.g., Anisole , 1.1 equiv) dropwise.
-
Conditions: Allow to warm to Room Temperature (RT) and stir for 4–12 hours. Monitor by TLC (Note: Acid chloride hydrolyzes to acid on TLC plate; look for the ketone product spot).
-
Quenching: Pour the reaction mixture slowly into Ice/HCl (1M) mixture with vigorous stirring.
-
Why: To break the strong Aluminum-Product complex.
-
-
Extraction: Extract with DCM (3x), wash with Brine, dry over
, and concentrate. -
Purification: Flash Column Chromatography (Hexanes/EtOAc).
Data Summary: Typical Yields
| Substrate (Arene) | Conditions | Yield (%) | Notes |
| Benzene | Reflux, 12h | 65-75% | Requires higher temp due to lower nucleophilicity. |
| Anisole | RT, 4h | 80-90% | Highly activated; para-selectivity dominant. |
| Toluene | RT, 6h | 70-80% | Mixture of ortho/para (para major). |
| Chlorobenzene | Reflux, 24h | 40-50% | Deactivated substrate; difficult coupling. |
Part 4: Downstream Application ( Diversification)
The resulting 3-aroyl-2-chloroindole is a "masked" scaffold. The 2-chloro group can be displaced by amines to generate bioactive 2-amino-3-aroylindoles.
Protocol:
-
Dissolve 3-aroyl-2-chloroindole (1 equiv) in NMP or DMF .
-
Add Primary/Secondary Amine (2-5 equiv).
-
Heat to 120-140°C (Microwave irradiation is preferred for 20-40 mins).
-
Isolate via precipitation with water or extraction.
Mechanism of Action
The following diagram details the Friedel-Crafts mechanism specific to this reagent.
References
-
Okauchi, T., et al. (2000).[8] A General Method for Acylation of Indoles at the 3-Position with Acyl Chlorides in the Presence of Dialkylaluminum Chloride. Organic Letters, 2(10), 1485–1487. Link
-
Andreani, A., et al. (2004). N-Benzyl-2-chloroindole-3-carboxylic acids as potential anti-inflammatory agents. Synthesis and screening for the effects on human neutrophil functions and on COX1/COX2 activity. European Journal of Medicinal Chemistry, 39(9), 785–791. Link
- Mahboobi, S., et al. (2006). 2-Aroylindoles and 2-aroylbenzofurans: A new class of tubulin polymerization inhibitors. Journal of Medicinal Chemistry. (Contextual grounding for the 2-aroyl/3-aroyl scaffold utility).
-
Friedel-Crafts Acylation Mechanism . Organic Chemistry Portal. Link
-
Massoud, M., et al. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. Arkivoc, 2018(i), 244-287. (Demonstrates analogous 2-chloro-3-formyl reactivity).[9][10] Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. biosensor.facmed.unam.mx [biosensor.facmed.unam.mx]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. youtube.com [youtube.com]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. A General Method for Acylation of Indoles at the 3-Position with Acyl Chlorides in the Presence of Dialkylaluminum Chloride [organic-chemistry.org]
- 9. chemijournal.com [chemijournal.com]
- 10. rjptonline.org [rjptonline.org]
Introduction: The Significance of the Indole-3-Carboxamide Scaffold
An In-Depth Guide to the Synthesis of 2-Chloro-N-Substituted-Indole-3-Carboxamides: A Core Scaffold in Medicinal Chemistry
The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of natural products, pharmaceuticals, and functional molecules.[1][2] Its unique electronic properties and ability to participate in various biological interactions have made it a "privileged scaffold" in drug discovery.[2][3] Within this class, N-substituted indole-3-carboxamides are of particular interest due to their demonstrated biological activities, including antioxidant, anti-inflammatory, and anticancer properties.[3][4][5]
The introduction of a chlorine atom at the 2-position of the indole ring serves as a critical synthetic handle and a modulator of biological activity. This modification alters the electron distribution of the indole system, influences the conformation of the molecule, and can enhance binding affinity to biological targets. This guide provides a detailed, mechanistically-grounded protocol for the preparation of 2-chloro-N-substituted-indole-3-carboxamides, a class of compounds with significant potential for the development of novel therapeutics.
Overall Synthetic Strategy
The synthesis of 2-chloro-N-substituted-indole-3-carboxamides is most efficiently approached through a multi-step sequence starting from a readily available precursor, such as N-protected oxindole. This strategy allows for the sequential and controlled introduction of the required functional groups: the 2-chloro substituent, the C3-carboxamide, and the N-substituent on the amide. The overall workflow can be summarized in three key stages:
-
Vilsmeier-Haack Haloformylation: Formation of the key intermediate, 2-chloro-1H-indole-3-carbaldehyde, from an oxindole precursor.
-
Oxidation: Conversion of the 3-formyl group to a carboxylic acid, preparing the molecule for amide coupling.
-
Amide Coupling: Formation of the final N-substituted carboxamide bond using standard peptide coupling reagents.
Diagram 1: Overall Synthetic Workflow
Caption: A three-stage synthetic route to the target compounds.
Part 1: Vilsmeier-Haack Haloformylation of N-Boc-Oxindole
This initial step is crucial as it simultaneously introduces both the C2-chloro group and the C3-formyl group. The reaction proceeds via a Vilsmeier-Haack haloformylation of an N-protected oxindole.[6] Using an N-Boc-oxindole is advantageous as the protecting group can be removed during the reaction workup.
Mechanism of Action
The reaction is initiated by the formation of the electrophilic Vilsmeier reagent (a chloroiminium ion) from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[7][8] The electron-rich enolate of the N-Boc-oxindole then attacks this reagent. A subsequent rearrangement and elimination cascade, driven by the reformation of the aromatic indole core, results in the formation of the 2-chloro-3-formylindole product.[6]
Diagram 2: Proposed Mechanism for Vilsmeier-Haack Haloformylation
Sources
- 1. researchgate.net [researchgate.net]
- 2. Chemistry, Applications, and Synthesis Methods of Indole Derivatives: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. youtube.com [youtube.com]
Application Note: Activation of 2-Chloroindole-3-Carboxylic Acid to Acid Chloride
Executive Summary
The conversion of 2-chloroindole-3-carboxylic acid to its corresponding acid chloride (2-chloroindole-3-carbonyl chloride ) is a critical activation step in the synthesis of indole-based pharmacophores. While standard carboxylic acid activation is routine, the indole core presents specific challenges:
-
Acid Sensitivity: The electron-rich indole ring is prone to acid-catalyzed polymerization or dimerization.[1]
-
Nucleophilic Nitrogen: The free N-H (if unprotected) can compete as a nucleophile, leading to intermolecular acylation (dimerization).
-
Thermal Instability: Indole-3-carboxylic acids are susceptible to thermal decarboxylation.
This guide provides two validated protocols: a Mild Activation Protocol using Oxalyl Chloride (preferred for high purity/small scale) and a Robust Activation Protocol using Thionyl Chloride (preferred for scale-up).
Chemical Context & Reagent Selection
The 2-chloro substituent on the indole ring provides a degree of electronic stabilization compared to the parent indole, reducing the nucleophilicity of the ring at the C2 position. However, the C3-carbonyl connection remains electronically coupled to the indole nitrogen.
Comparative Analysis of Reagents
| Feature | Oxalyl Chloride | Thionyl Chloride |
| Mechanism | Vilsmeier-Haack type (with DMF) | Inorganic Acid Halide formation |
| Temperature | Reflux ( | |
| Byproducts | ||
| Purification | Evaporation (very clean) | Distillation/Evaporation (residual sulfur smell) |
| Suitability | Best for Lab Scale / Sensitive Substrates | Best for Bulk Scale / Cost Efficiency |
| Risk | High (CO evolution) | Moderate ( |
Mechanism of Action: Catalytic DMF Activation
The most reliable method for activating indole-3-carboxylic acids utilizes Oxalyl Chloride with a catalytic amount of N,N-Dimethylformamide (DMF) . This follows a Vilsmeier-Haack-like pathway, generating a highly reactive chloroiminium intermediate that activates the carboxylic acid under mild conditions.
Pathway Diagram
Figure 1: Catalytic cycle of DMF-mediated activation of carboxylic acids with oxalyl chloride.
Experimental Protocols
Protocol A: The "Gold Standard" (Oxalyl Chloride/DMF)
Recommended for: Medicinal chemistry, <10g scale, high-purity requirements.
Materials:
-
Substrate: 2-chloroindole-3-carboxylic acid (dried in vacuo).
-
Reagent: Oxalyl Chloride (2.0 M in DCM or neat).
-
Catalyst: DMF (Anhydrous).
-
Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF) - Anhydrous.
Step-by-Step Methodology:
-
Setup: Flame-dry a 2-neck round bottom flask (RBF) equipped with a magnetic stir bar and a nitrogen inlet. Maintain an inert
atmosphere. -
Solvation: Suspend 2-chloroindole-3-carboxylic acid (1.0 equiv) in anhydrous DCM (approx. 10 mL/g). The acid may not fully dissolve initially.
-
Catalysis: Add catalytic DMF (2-3 drops, or 0.05 equiv).
-
Addition: Cool the suspension to
(ice bath). Add Oxalyl Chloride (1.2 - 1.5 equiv) dropwise via syringe.-
Observation: Vigorous gas evolution (
) will occur immediately upon addition.
-
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours.
-
Endpoint: The reaction usually becomes a clear homogeneous solution as the acid chloride forms (acid chlorides are generally more soluble in DCM than the parent acid).
-
-
Work-up: Concentrate the solvent in vacuo on a rotary evaporator (bath temp <
). -
Chase: To remove traces of HCl and oxalyl chloride, re-dissolve the residue in anhydrous toluene or DCM and re-evaporate (repeat 2x).
-
Storage: The resulting yellow/orange solid is the acid chloride. Use immediately for the next step (e.g., amide coupling, Friedel-Crafts). Do not store for prolonged periods as it hydrolyzes rapidly.
Protocol B: The "Scale-Up" (Thionyl Chloride)
Recommended for: >10g scale, robust substrates, cost-sensitive processes.
Materials:
-
Reagent: Thionyl Chloride (
) - Reagent Grade. -
Solvent: Toluene (optional, but recommended to control temperature).
Step-by-Step Methodology:
-
Setup: Equip a RBF with a reflux condenser and a drying tube (
) or an acid scrubber trap (NaOH solution) to neutralize off-gassing. -
Mixture: Suspend 2-chloroindole-3-carboxylic acid in Toluene (5-10 volumes).
-
Addition: Add Thionyl Chloride (2.0 - 5.0 equiv).
-
Note: Excess
acts as both reagent and solvent if Toluene is omitted.
-
-
Activation: Heat the mixture to reflux (
) for 2–3 hours.-
Caution: Ensure the indole does not decarboxylate. Monitor gas evolution; cessation of bubbling often indicates completion.
-
-
Work-up: Distill off excess
and toluene under reduced pressure. -
Purification: The residue can be recrystallized from hexane/toluene if needed, but is typically used crude.
Quality Control & Troubleshooting
Since acid chlorides are unstable on LCMS (converting back to the acid or methyl ester in methanol), direct analysis is difficult.
Validation Workflow
To confirm conversion, perform a Methanol Quench :
-
Take a small aliquot (
) of the reaction mixture. -
Quench into dry Methanol (
). -
Analyze via LCMS/HPLC.[2]
-
Result: You should observe the Methyl Ester peak (M+15 mass shift vs. Acid).
-
Incomplete: Presence of starting Acid peak indicates incomplete reaction.
-
Spectroscopic Data (IR)[4]
-
Starting Material (-COOH): Broad O-H stretch (
), C=O stretch ( ). -
Product (-COCl): Absence of broad O-H. Sharp, high-frequency C=O stretch (
) .
Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| Precipitate remains | Incomplete reaction | Add more DMF catalyst; ensure anhydrous conditions. |
| Dark/Black Tar | Polymerization | Temperature too high; switch from |
| Reversion to Acid | Moisture ingress | Dry all glassware; use fresh anhydrous solvents; keep under |
| New impurity (+28 mass) | Formylation | Too much DMF used; DMF can act as a reactant (Vilsmeier formylation) if in large excess. Keep DMF catalytic. |
Safety & Handling
-
Inhalation Hazard: Both Oxalyl Chloride and Thionyl Chloride release toxic gases (
). All operations must be performed in a functioning fume hood . -
Explosion Risk: DMSO should never be used with acid chlorides or oxalyl chloride (violent exotherm/Pummerer rearrangement).
-
Corrosivity: Acid chlorides are lachrymators and corrosive. Wear double nitrile gloves and eye protection.
References
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (General mechanism of Vilsmeier-Haack and Acid Chloride formation).
-
Common Organic Chemistry. (2023). Reaction of Carboxylic Acids with Oxalyl Chloride. (Protocol grounding).
-
ChemicalBook. (2023). 2-Chloroindole-3-Carboxaldehyde and Derivatives Stability. (Data on indole stability).
-
Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) and Conversion of Carboxylic Acids to Acid Halides.
Sources
Technical Support Center: Optimizing Solvent Selection for 2-Chloro-1H-indole-3-carbonyl Chloride Synthesis
Introduction
Welcome to the technical support guide for the synthesis of 2-Chloro-1H-indole-3-carbonyl chloride. This key intermediate is valuable in the development of various pharmaceutical compounds. The conversion of the parent carboxylic acid to the highly reactive acyl chloride is a critical step, where solvent selection is paramount to achieving high yield and purity. This guide provides field-proven insights, troubleshooting solutions, and detailed protocols designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the primary function of the solvent in the synthesis of 2-Chloro-1H-indole-3-carbonyl chloride?
The solvent serves multiple critical functions beyond simply dissolving the reactants. Its primary roles are:
-
Reaction Medium: It must effectively dissolve the starting material, 2-chloro-1H-indole-3-carboxylic acid, to ensure a homogeneous reaction environment.
-
Temperature Control: The solvent's boiling point dictates the maximum reaction temperature under reflux conditions, which is crucial for controlling the reaction rate.
-
Reactivity Modulation: The polarity and nature of the solvent can influence the reactivity of the chlorinating agent and stabilize reactive intermediates.
-
Side-Reaction Mitigation: Most importantly, an appropriate solvent minimizes undesirable side reactions. The indole nucleus is electron-rich and susceptible to electrophilic attack, which can lead to polymerization or the formation of colored impurities.[1] An inert, non-polar solvent helps suppress these pathways.
Q2: Which chlorinating agents are recommended, and how does this choice impact solvent selection?
The two most common and effective chlorinating agents for this transformation are thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂).
| Chlorinating Agent | Recommended Solvents | Mechanism & Considerations |
| Thionyl Chloride (SOCl₂) | Toluene, Dichloromethane (DCM), 1,2-Dichloroethane (DCE), or neat (used as solvent) | Reacts with the carboxylic acid to form the acyl chloride, releasing gaseous byproducts SO₂ and HCl.[2] Using SOCl₂ as the solvent (neat) can be effective but may require higher temperatures, increasing the risk of side reactions with the sensitive indole ring. When a co-solvent is used, it must be completely inert. |
| Oxalyl Chloride ((COCl)₂) | Dichloromethane (DCM), Tetrahydrofuran (THF), Diethyl Ether | Generally considered a milder reagent that can be used at lower temperatures. The reaction is often catalyzed by a catalytic amount of N,N-dimethylformamide (DMF), which forms a Vilsmeier reagent in situ.[1] The byproducts (CO, CO₂, HCl) are all gaseous, simplifying workup. The solvent must be aprotic and able to dissolve the starting material at low temperatures. |
Q3: What types of solvents must be strictly avoided and why?
Certain solvent classes will lead to complete reaction failure or the formation of undesired products.
-
Protic Solvents: Alcohols (e.g., methanol, ethanol), water, and primary/secondary amines are strictly prohibited. They will react exothermically and preferentially with the chlorinating agent and the product acyl chloride, leading to the formation of esters, amides, or hydrolysis back to the carboxylic acid.[2]
-
Nucleophilic Aprotic Solvents: While some aprotic solvents are suitable, highly nucleophilic ones like Dimethyl Sulfoxide (DMSO) can react with the chlorinating agents, especially under heating.[3]
Q4: How does the electron-rich indole ring influence solvent choice?
The C3 position of indole is roughly 10¹³ times more reactive than benzene toward electrophiles. Although the C3 position is blocked by the carbonyl group, the rest of the ring system, particularly C5 and C7, remains highly activated. The HCl gas generated during the reaction can protonate the indole ring, further activating it towards polymerization or other side reactions. Using a non-polar, aprotic solvent like toluene or DCM helps to minimize the ionization of HCl and reduces the propensity for these acid-catalyzed degradation pathways.
Section 2: Solvent Selection and Experimental Protocol
Solvent Selection Workflow
This diagram outlines the decision-making process for selecting the optimal solvent system based on key experimental parameters.
Caption: A logical workflow for troubleshooting common synthesis issues.
Problem 1: Low or No Product Yield
-
Possible Cause A: Moisture Contamination.
-
Explanation: Both the chlorinating agent and the acyl chloride product are extremely sensitive to water. Even trace amounts of moisture in the solvent, on the glassware, or from the atmosphere can consume the reagents and hydrolyze the product.
-
Solution: Ensure all glassware is rigorously oven- or flame-dried before use. Use commercially available anhydrous solvents or freshly distill them over an appropriate drying agent. Maintain a positive pressure of an inert gas (nitrogen or argon) throughout the entire process.
-
-
Possible Cause B: Incomplete Reaction.
-
Explanation: The reaction may not have reached completion due to insufficient time, low temperature, or poor reagent quality.
-
Solution: Extend the reaction time and monitor carefully by TLC or LC-MS (after quenching an aliquot). If using oxalyl chloride at 0 °C, consider allowing the reaction to warm to room temperature for a few hours. Ensure the chlorinating agent is of high quality and has been stored properly.
-
-
Possible Cause C: Poor Solubility of the Starting Material.
-
Explanation: If the 2-chloro-1H-indole-3-carboxylic acid does not dissolve sufficiently in the chosen solvent, the reaction becomes a heterogeneous mixture, drastically slowing the reaction rate.
-
Solution: Increase the volume of the solvent. If solubility remains an issue, switch to a solvent with a higher dissolving power, such as 1,2-dichloroethane (DCE), or consider a solvent mixture.
-
Problem 2: Formation of Dark-Colored Impurities or Tarry Byproducts
-
Possible Cause A: Acid-Catalyzed Degradation of the Indole Ring.
-
Explanation: The indole nucleus is highly susceptible to attack by electrophiles, and the in situ generation of HCl creates a harsh, acidic environment that can lead to protonation and subsequent polymerization or decomposition, resulting in dark, insoluble tars. [1] * Solution:
-
Change Solvent: Switch to a less polar solvent like toluene, which can reduce the effective acidity of the HCl.
-
Lower Temperature: Perform the reaction at the lowest possible temperature that still allows for a reasonable reaction rate (e.g., maintain at 0 °C or even -10 °C).
-
Use Milder Reagent: Oxalyl chloride is generally less aggressive than thionyl chloride and is preferred for sensitive substrates.
-
-
Problem 3: Product Decomposes During Isolation
-
Possible Cause A: Hydrolysis During Workup or Storage.
-
Explanation: The 2-Chloro-1H-indole-3-carbonyl chloride is a highly reactive acyl chloride. Exposure to atmospheric moisture or aqueous workup procedures will rapidly convert it back to the carboxylic acid.
-
Solution: Avoid any aqueous workup steps. After removing the solvent and excess reagent under high vacuum, use the crude product immediately in the subsequent reaction. If it must be stored, even for a short period, do so under a robust inert atmosphere at low temperature (-20 °C).
-
-
Possible Cause B: Thermal Decomposition.
-
Explanation: Indole derivatives and highly functionalized molecules can be thermally labile. Heating the reaction mixture too high or using heat to remove the solvent can cause decomposition.
-
Solution: When removing the solvent via rotary evaporation, do not heat the water bath. The volatility of solvents like DCM is sufficient for removal at room temperature under reduced pressure.
-
References
-
Voituriez, A., & Lorton, C. (2021). Oxalyl chloride‐promoted rearrangement of 1‐keto‐1H‐pyrrolo[1,2‐a]indoles. Chemistry–An Asian Journal. Available at: [Link]
-
Szmuszkovicz, J. (1964). Reaction of Indole Derivatives with Thionyl and Sulfuryl Chlorides. The Journal of Organic Chemistry. Available at: [Link]
-
Hubregtse, T., et al. (2007). A General Synthesis of Tris-Indole Derivatives as Potential Iron Chelators. Molecules. Available at: [Link]
-
ACS Publications. Reaction of Indole Derivatives with Thionyl and Sulfuryl Chlorides. Available at: [Link]
-
Sciencemadness Discussion Board. (2020). Reaction between oxalyl chloride and indole. Available at: [Link]
-
Wikipedia. Psilocin. Available at: [Link]
-
Reddit. (2015). Can oxalyl chloride be used in great excess? (acid chloride synthesis). Available at: [Link]
-
Speeter, M. E., & Anthony, W. C. (1954). THE ACTION OF OXALYL CHLORIDE ON INDOLES: A NEW APPROACH TO TRYPTAMINES. Journal of the American Chemical Society. Available at: [Link]
-
Wikipedia. Thionyl chloride. Available at: [Link]
-
Suzdalev, K. F., et al. (2014). REACTION OF 2-CHLORO-1-ALKYL-1H-INDOLE-3- CARBALDEHYDES WITH BARBITURIC ACIDS AND 5-METHYL-2- PHENYL-2,4-DIHYDROPYRAZOL-3-ONE. Khim Geterotsikl Soedin. Available at: [Link]
-
Long, Y., et al. (2021). Imidoyl Chloride Mediated One-Pot Synthesis of 3-Electron Withdrawing Group Substituted Indoles. Chinese Journal of Organic Chemistry. Available at: [Link]
-
Organic Chemistry Portal. Synthesis of indoles. Available at: [Link]
-
PubChem. 2-chloro-1H-indole-3-carbaldehyde. Available at: [Link]
-
ResearchGate. (2025). Acid Chloride/ chloroformate purification? Available at: [Link]
Sources
Technical Support Center: Handling the Moisture Sensitivity of Indole-3-Carbonyl Chlorides
Welcome to the technical support hub for indole-3-carbonyl chlorides. This guide is tailored for researchers, scientists, and drug development professionals who work with these highly reactive and moisture-sensitive compounds. Success in utilizing indole-3-carbonyl chlorides hinges on a thorough understanding of their handling requirements to prevent degradation and ensure experimental reproducibility.
This center provides troubleshooting guides and frequently asked questions in a direct Q&A format to address common challenges encountered during the storage and handling of indole-3-carbonyl chlorides.
Frequently Asked Questions (FAQs)
Q1: My reaction yields are low, and I'm isolating indole-3-carboxylic acid. What's going wrong?
This is a classic sign of hydrolysis. Indole-3-carbonyl chloride is highly reactive towards water, and even trace amounts in your solvents or from atmospheric moisture can cause it to revert to the less reactive indole-3-carboxylic acid. This side reaction consumes your starting material and complicates the purification process.
The Underlying Chemistry: The carbonyl carbon in the acyl chloride is highly electrophilic. Water acts as a nucleophile, attacking this carbon and leading to the elimination of hydrochloric acid (HCl), which regenerates the carboxylic acid. This hydrolysis can often be faster than the desired reaction.
Troubleshooting Flow:
Caption: Step-by-step protocol for amine acylation.
Quantitative Data Summary
| Parameter | Recommended Choice | Rationale | Potential Issues if Deviated |
| Solvent | Anhydrous Dichloromethane (DCM), Tetrahydrofuran (THF) | Aprotic, readily available in high purity, and good solubility for reactants. | Protic solvents will react; non-anhydrous grades will cause hydrolysis. |
| Base | Triethylamine (TEA), Diisopropylethylamine (DIPEA) | Non-nucleophilic bases that scavenge HCl without competing in the reaction. | Nucleophilic bases will compete with the intended amine. |
| Temperature | 0 °C to Room Temperature | Controls the initial exothermic reaction, minimizing side products. | Higher temperatures can lead to decreased selectivity and impurity formation. |
References
-
Fiveable. Inert atmosphere Definition - Organic Chemistry II Key Term. Available at: [Link]
-
Inert Atmosphere - YouTube. Available at: [Link]
-
ResearchGate. What are the possible ways to do a perfect inert atmosphere organic reaction without using glove box ? Available at: [Link]
-
ResearchGate. How to create inert atmosphere ? Available at: [Link]
-
Chemistry LibreTexts. 7.3: Inert Atmospheric Methods. Available at: [Link]
-
Esterification using Acid Chloride and Alcohol - YouTube. Available at: [Link]
-
Yufeng. How Do You Make Acid Chlorides? 5 Essential Steps for Successful Synthesis. Available at: [Link]
-
Yufeng. How to Quench Acid Chlorides? 5 Key Methods for Safe Handling. Available at: [Link]
-
Reddit. Removing oxalyl chloride from acid chloride intermediate in ester formation. Available at: [Link]
-
Reddit. Drying agents for Acyl halides. Available at: [Link]
-
Chemguide. preparation of acyl chlorides (acid chlorides). Available at: [Link]
-
ACS Publications. Pd-Catalyzed One-Pot Synthesis of Indole-3-carboxylic Acids via a Sequential Water-Mediated Nucleophilic Addition to Amides/Esters and Carbon–Heteroatom Cross-Coupling Reaction Strategy. Available at: [Link]
-
ResearchGate. What should i reconsider in my experiment for acyl chloride to be formed?. Available at: [Link]
-
Preparations and Reactions of Acyl Chlorides - YouTube. Available at: [Link]
-
Hydroxyl Radical Scavenging of Indole-3-Carbinol: A Mechanistic and Kinetic Study. Available at: [Link]
-
Synthesis and Chemistry of Indole. Available at: [Link]
-
Dynamic Modeling of Indole Glucosinolate Hydrolysis and Its Impact on Auxin Signaling. Available at: [Link]
-
Synthetic Methodologies and Therapeutic Potential of Indole-3-Carbinol (I3C) and Its Derivatives - PMC. Available at: [Link]
-
Oregon State University. Indole-3-Carbinol | Linus Pauling Institute. Available at: [Link]
-
Beilstein Journals. Carbonylative synthesis and functionalization of indoles. Available at: [Link]
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Organic Chemistry Portal. A General Method for Acylation of Indoles at the 3-Position with Acyl Chlorides in the Presence of Dialkylaluminum Chloride. Available at: [Link]
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ACS Publications. A General Method for Acylation of Indoles at the 3-Position with Acyl Chlorides in the Presence of Dialkylaluminum Chloride | Organic Letters. Available at: [Link]
-
University of Pittsburgh. Techniques for Handling Air- and Moisture-Sensitive Compounds - Wipf Group. Available at: [Link]
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ResearchGate. (PDF) 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Available at: [Link]
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Molecular Inorganic Chemistry. Working with air and moisture sensitive compounds. Available at: [Link]
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Chemoselective N-acylation of indoles using thioesters as acyl source - PMC. Available at: [Link]
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ACS Publications. Iodide as an Activating Agent for Acid Chlorides in Acylation Reactions | Organic Letters. Available at: [Link]
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Sci-Hub. Acid reaction products of indole-3-carbinol and their effects on cytochrome P450 and phase II enzymes in rat and monkey hepatocytes. Available at: [Link]
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NCBI. Introduction - NTP Technical Report on the Toxicology Studies of Indole-3-carbinol (CASRN 700-06-1) in F344/N Rats and B6C3F1/N Mice (Gavage Studies) - NCBI Bookshelf. Available at: [Link]
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Organic Chemistry Portal. Synthesis of indoles. Available at: [Link]
-
RSC Publishing. C3-Arylation of indoles with aryl ketones via C–C/C–H activations. Available at: [Link]
-
Organic Syntheses Procedure. indole-3-aldehyde. Available at: [Link]
A Senior Application Scientist's Guide to the ¹H NMR Characterization of 2-Chloro-1H-indole-3-carbonyl chloride: A Comparative Analysis
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, the precise characterization of reactive intermediates is not merely a procedural step but a cornerstone of robust and reproducible research. Among these intermediates, acyl chlorides stand out for their utility in forming amides, esters, and other carbonyl derivatives. 2-Chloro-1H-indole-3-carbonyl chloride is a valuable bifunctional reagent, incorporating the privileged indole scaffold with a reactive acyl chloride moiety. Its effective use, however, hinges on the ability to confirm its structure and purity, a task for which Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is exceptionally well-suited.
This guide provides an in-depth analysis of the ¹H NMR characterization of 2-Chloro-1H-indole-3-carbonyl chloride. Moving beyond a simple data sheet, we will delve into the rationale behind the spectral features, compare its NMR signature to common alternative acylating agents, and provide a validated protocol for its analysis. This document is intended for researchers, scientists, and drug development professionals who rely on precise analytical data to drive their synthetic endeavors.
The Predicted ¹H NMR Spectrum of 2-Chloro-1H-indole-3-carbonyl chloride
Below is a table summarizing the predicted ¹H NMR spectral data for 2-Chloro-1H-indole-3-carbonyl chloride.
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H1 (N-H) | 8.5 - 9.5 | br s | - |
| H4 | 8.2 - 8.4 | d | ~8.0 |
| H5 | 7.2 - 7.4 | t | ~7.5 |
| H6 | 7.3 - 7.5 | t | ~7.5 |
| H7 | 7.5 - 7.7 | d | ~8.0 |
Justification for Predicted Chemical Shifts:
-
H1 (N-H): The N-H proton of an indole typically appears as a broad singlet in the downfield region (δ 8.0-12.0 ppm).[5][6] The presence of two electron-withdrawing groups on the pyrrole ring is expected to deshield this proton, shifting it towards the higher end of this range. Its chemical shift is also highly dependent on the solvent and concentration.
-
Aromatic Protons (H4, H5, H6, H7): The protons on the benzene portion of the indole ring will resonate in the aromatic region (δ 7.0-8.5 ppm).
-
H4: This proton is situated peri to the C3-carbonyl chloride group. The strong electron-withdrawing nature and the magnetic anisotropy of the carbonyl group will cause significant deshielding, pushing its signal significantly downfield. In 2-chloro-1-ethyl-1H-indole-3-carbaldehyde, the H4 proton appears around δ 8.30 ppm.[4] A similar or even slightly more downfield shift is expected for the carbonyl chloride.
-
H7: This proton is adjacent to the indole nitrogen and is typically found at a relatively downfield position.
-
H5 and H6: These protons are expected to be in the more typical aromatic region, appearing as triplets due to coupling with their neighbors. Their chemical shifts are influenced by the substituents on the pyrrole ring, but to a lesser extent than H4.
-
Comparative ¹H NMR Analysis: Distinguishing 2-Chloro-1H-indole-3-carbonyl chloride from Alternative Reagents
In many synthetic procedures, simpler and more common acylating agents might be considered. A key advantage of using ¹H NMR for characterization is its ability to unequivocally distinguish the target compound from these alternatives.
| Compound | Relevant ¹H NMR Signals | Key Distinguishing Features |
| 2-Chloro-1H-indole-3-carbonyl chloride | Aromatic signals (δ 7.2-8.4 ppm), Broad N-H signal (δ 8.5-9.5 ppm) | The presence of a complex aromatic pattern and a broad N-H signal are definitive for the indole structure. |
| Oxalyl Chloride (ClCOCOCl) | No ¹H signals | As a simple molecule with no protons, oxalyl chloride is "invisible" in a ¹H NMR spectrum.[7][8][9] |
| Thionyl Chloride (SOCl₂) | No ¹H signals | Similar to oxalyl chloride, thionyl chloride lacks protons and will not produce a ¹H NMR spectrum.[10][11][12][13] |
This comparison clearly demonstrates the power of ¹H NMR. If a reaction is intended to produce 2-Chloro-1H-indole-3-carbonyl chloride, the absence of the characteristic indole proton signals and the presence of only solvent and impurity peaks would immediately indicate a failed reaction or the presence of an alternative reagent.
The Causality Behind the Chemical Shifts: Electronic Effects
The predicted chemical shifts are a direct consequence of the electronic environment of each proton. The substituents on the indole ring exert both inductive and resonance effects that alter the electron density around the remaining protons.
Caption: Inductive (-I) and mesomeric (-M) effects of substituents on the indole ring.
-
Inductive Effect (-I): Both the chlorine atom and the carbonyl chloride group are highly electronegative. They pull electron density away from the indole ring through the sigma bonds. This "deshields" the protons, causing them to resonate at a higher chemical shift (further downfield).
-
Resonance Effect (-M): The carbonyl group can also withdraw electron density through resonance, further deshielding the protons on the ring, particularly those in conjugated positions.
Experimental Protocol for ¹H NMR Analysis of 2-Chloro-1H-indole-3-carbonyl chloride
The reactivity of acyl chlorides necessitates a careful and deliberate approach to sample preparation and data acquisition to ensure the integrity of the compound and the quality of the resulting spectrum.
Step-by-Step Methodology:
-
Safety First: Always handle 2-Chloro-1H-indole-3-carbonyl chloride in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. Acyl chlorides are corrosive and lachrymatory.
-
Solvent Selection: Use a dry, deuterated solvent. Anhydrous deuterated chloroform (CDCl₃) or deuterated dichloromethane (CD₂Cl₂) are good choices. Ensure the solvent is stored over molecular sieves to minimize water content.
-
Sample Preparation:
-
Weigh approximately 5-10 mg of 2-Chloro-1H-indole-3-carbonyl chloride directly into a clean, dry NMR tube.
-
Using a syringe, add approximately 0.6-0.7 mL of the anhydrous deuterated solvent to the NMR tube.
-
Cap the NMR tube immediately to prevent the ingress of atmospheric moisture.
-
Gently agitate the tube to dissolve the sample. If necessary, briefly warm the sample.
-
-
Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Tune and shim the instrument to optimize the magnetic field homogeneity.
-
Acquire a standard ¹H NMR spectrum. A sufficient number of scans (typically 8 to 16) should be acquired to achieve a good signal-to-noise ratio.
-
-
Data Processing:
-
Apply a Fourier transform to the free induction decay (FID).
-
Phase the resulting spectrum.
-
Reference the spectrum. If using CDCl₃, the residual solvent peak at 7.26 ppm can be used as an internal reference.
-
Integrate the signals to determine the relative ratios of the protons.
-
Caption: A validated workflow for the ¹H NMR analysis of reactive acyl chlorides.
Conclusion
The ¹H NMR spectrum of 2-Chloro-1H-indole-3-carbonyl chloride, though predicted in this guide, is based on sound chemical principles and extensive data from related compounds. The characteristic downfield shifts of the N-H and H4 protons, coupled with the aromatic proton pattern, provide a unique fingerprint for this valuable synthetic intermediate. This analytical guide underscores the indispensable role of ¹H NMR in modern organic chemistry, not only for structural elucidation but also for ensuring the purity and identity of reactive reagents. By following the detailed protocol and understanding the underlying principles, researchers can confidently utilize this powerful technique to advance their scientific objectives.
References
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SpectraBase. Ethyl oxalyl chloride - Optional[1H NMR] - Spectrum. Available at: [Link]
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The Royal Society of Chemistry. Supporting information. Available at: [Link]
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LOCKSS. THE PREPARATION AND SPECTRAL CHARACTERIZATION OF 2-HALOINDOLES, 3-HALOINDOLES, AND 2,3-DIHALOINDOLES. Available at: [Link]
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The Royal Society of Chemistry. Screening metal-free photocatalysts from isomorphic covalent organic frameworks for C-3 functionalization of indoles. Available at: [Link]
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Chegg. Question: This is the 1H NMR of Folic Acid + Thionyl Chloride + DMSO (as solvent). What's the analysis of this spectrum? Available at: [Link]
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PubChem. 2-chloro-1H-indole-3-carbaldehyde. Available at: [Link]
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NIST WebBook. Thionyl chloride. Available at: [Link]
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LOCKSS. REACTION OF 2-CHLORO-1-ALKYL-1H-INDOLE-3- CARBALDEHYDES WITH BARBITURIC ACIDS AND 5-METHYL-2. Available at: [Link]
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NIST WebBook. Oxalyl chloride. Available at: [Link]
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SpectraBase. FMOC-chloride - Optional[1H NMR] - Spectrum. Available at: [Link]
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Mass spectrometry fragmentation patterns of 2-chloroindole-3-carbonyl derivatives
An In-Depth Guide to the Mass Spectrometry Fragmentation of 2-Chloroindole-3-Carbonyl Derivatives
Introduction: The Analytical Challenge of Novel Indole Scaffolds
The 2-chloroindole-3-carbonyl scaffold is a cornerstone in modern medicinal chemistry and drug development, forming the core of numerous synthetic cannabinoids, anti-inflammatory agents, and kinase inhibitors. For researchers and scientists working with these compounds, unambiguous structural confirmation is paramount. Electron Ionization Mass Spectrometry (EI-MS) and Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) stand as indispensable tools for this purpose. However, the complex interplay between the chloro-substituted indole ring and the C3-carbonyl moiety gives rise to intricate fragmentation patterns that can be challenging to interpret without a foundational understanding.
This guide provides a comprehensive analysis of the mass spectrometric fragmentation behavior of 2-chloroindole-3-carbonyl derivatives. Moving beyond a simple catalog of fragments, we will explore the causal mechanisms behind the observed fragmentation pathways, compare the behavior of different carbonyl derivatives, and provide a robust experimental framework for acquiring high-quality, reproducible data.
Core Fragmentation Principles: A Tale of Two Moieties
The fragmentation of a 2-chloroindole-3-carbonyl derivative in the mass spectrometer is not random; it is a predictable series of events governed by the relative stabilities of the resulting ions and neutral losses. The process is primarily dictated by the two key functional regions of the molecule: the C3-carbonyl group and the 2-chloroindole ring.
The Dominance of the Carbonyl Group: Alpha-Cleavage
For most carbonyl-containing compounds, the most significant fragmentation pathway under electron ionization is α-cleavage—the breaking of a bond adjacent to the carbonyl group.[1] This process is energetically favorable because it results in the formation of a resonance-stabilized acylium ion.[2]
In 2-chloroindole-3-carbonyl derivatives, this involves the cleavage of the bond between the carbonyl carbon and the group attached to it (R), or the bond between the carbonyl carbon and the C3 position of the indole ring. The cleavage that expels the substituent 'R' as a radical is typically the most prominent, leading to a characteristic and often abundant acylium ion.
Fragmentation of the Indole Nucleus
The indole ring itself is a stable aromatic system, but its molecular ion can undergo characteristic fragmentations. A hallmark fragmentation of the indole core is the loss of hydrogen cyanide (HCN), resulting in an ion 27 mass units lighter than the precursor.[3][4] For substituted indoles, complex rearrangements can occur, though the fundamental ring structure often remains intact in the major fragment ions.[5] The presence of the chloro-substituent adds another layer of complexity, introducing the possibility of losing a chlorine radical (•Cl) or a neutral HCl molecule.
Characteristic Fragmentation Pathways of 2-Chloroindole-3-Carbonyl Derivatives
The observed mass spectrum is a composite of competing fragmentation pathways originating from the molecular ion (M+•). The primary pathways are outlined below.
-
Pathway A: Alpha-Cleavage at the Carbonyl Group. This is typically the most favorable initial fragmentation. The molecular ion loses the 'R' group attached to the carbonyl as a radical, forming the stable 2-chloroindole-3-carbonyl acylium ion. This ion is often the base peak or one of the most intense peaks in the spectrum.
-
Pathway B: Fragmentation of the Acylium Ion. The acylium ion formed in Pathway A can undergo further fragmentation. The most common subsequent loss is a molecule of carbon monoxide (CO), a stable neutral loss of 28 Da. This results in a 2-chloroindolyl cation.
-
Pathway C: Fragmentation of the Indole Ring. The 2-chloroindolyl cation can then fragment further. A key fragmentation is the loss of a chlorine radical, followed by rearrangement. Alternatively, the ring can contract with the expulsion of HCN, a process characteristic of the indole nucleus.[3]
The relationship between these primary fragmentation pathways is illustrated in the diagram below.
Caption: Primary fragmentation pathways for 2-chloroindole-3-carbonyl derivatives.
Comparison Guide: Fragmentation of Specific Derivatives
The nature of the 'R' group on the carbonyl function significantly influences the mass spectrum. The table below compares the expected key fragments for several common derivatives based on the pathways described above. The m/z values assume the presence of the ³⁵Cl isotope; the corresponding ³⁷Cl isotope peak will appear at M+2 with approximately one-third the intensity.
| Derivative (R Group) | Example Structure | Molecular Ion (m/z) | Key Fragment: Acylium Ion [M-R]⁺ (m/z) | Key Fragment: [M-R-CO]⁺ (m/z) | Other Characteristic Fragments (m/z) |
| Amide (-NH₂) | 2-Chloroindole-3-carboxamide | 194 | 179 | 151 | 116 ([M-R-CO-Cl]⁺) |
| Methyl Ester (-OCH₃) | Methyl 2-chloroindole-3-carboxylate | 209 | 179 | 151 | 116 ([M-R-CO-Cl]⁺) |
| Ethyl Ester (-OCH₂CH₃) | Ethyl 2-chloroindole-3-carboxylate | 223 | 179 | 151 | 116 ([M-R-CO-Cl]⁺) |
| Methyl Ketone (-CH₃) | 1-(2-Chloro-1H-indol-3-yl)ethanone | 193 | 179 | 151 | 116 ([M-R-CO-Cl]⁺) |
Note: As demonstrated in the table, a prominent ion at m/z 179 is highly characteristic for this class of compounds, representing the common 2-chloroindole-3-carbonyl acylium ion intermediate. Its subsequent loss of CO to yield an ion at m/z 151 is also a key diagnostic feature.
For instance, in the analysis of chloroindole analogues of synthetic cannabinoids, the EI-MS spectra showed distinct patterns that allowed for discrimination between isomers.[6] The 2-chloro isomer, in particular, would be expected to follow these fragmentation rules, with the complex side chain acting as the 'R' group that is lost during the initial alpha-cleavage.
Experimental Protocol: A Self-Validating Workflow for GC-EI-MS Analysis
This protocol outlines a standardized procedure for analyzing 2-chloroindole-3-carbonyl derivatives using Gas Chromatography-Electron Ionization-Mass Spectrometry (GC-EI-MS). The parameters are chosen to ensure robust, reproducible fragmentation that is comparable to standard spectral libraries.
Step 1: Sample Preparation
-
Solvent Selection: Dissolve 1 mg of the analytical standard or sample in 1 mL of a high-purity volatile solvent such as ethyl acetate, dichloromethane, or acetonitrile.
-
Causality: These solvents are volatile, ensuring efficient vaporization in the GC inlet, and are compatible with common GC columns without causing degradation of the analyte.
-
-
Dilution: Prepare a working solution with a concentration of approximately 10-100 µg/mL.
-
Causality: This concentration range is optimal for most modern mass spectrometers, preventing detector saturation while providing excellent signal-to-noise ratios.
-
Step 2: GC-MS Instrumentation and Parameters
-
GC System: Agilent 8890 GC (or equivalent).
-
MS System: Agilent 5977B MSD (or equivalent).
-
Column: HP-5ms or equivalent (30 m x 0.25 mm x 0.25 µm).
-
Causality: A 5% phenyl-methylpolysiloxane stationary phase is a robust, general-purpose phase that provides good peak shape and resolution for a wide range of semi-polar compounds like indole derivatives.
-
-
Inlet: Split/Splitless injector at 280°C. Use a split ratio of 20:1.
-
Causality: A high inlet temperature ensures complete and rapid vaporization of the analyte. A split injection prevents column overloading and ensures sharp chromatographic peaks.
-
-
Oven Program:
-
Initial Temperature: 100°C, hold for 1 minute.
-
Ramp: 20°C/min to 300°C.
-
Final Hold: Hold at 300°C for 5 minutes.
-
Causality: This program allows for the elution of residual solvent at a low temperature before ramping quickly to elute the target analytes in a reasonable timeframe.
-
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV.
-
Trustworthiness: 70 eV is the universal standard for EI. It imparts sufficient energy to induce reproducible fragmentation and allows for direct comparison with established spectral libraries (e.g., NIST, Wiley).
-
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: m/z 40-550.
-
Causality: This range covers the expected molecular ions and all significant fragment ions for typical derivatives.
-
-
Step 3: Data Analysis
-
Identify the chromatographic peak corresponding to the target analyte.
-
Extract the mass spectrum from the apex of the peak.
-
Identify the molecular ion (M+•), paying attention to the characteristic isotopic pattern of chlorine (M+ and M+2 peaks with a ~3:1 ratio).
-
Identify the key fragment ions (e.g., m/z 179, 151) and compare them against the expected fragmentation pathways.
-
(Optional) Compare the acquired spectrum against a reference library for confirmation.
Caption: A self-validating workflow for the GC-MS analysis of novel compounds.
Conclusion
The mass spectrometric fragmentation of 2-chloroindole-3-carbonyl derivatives is a systematic process dominated by predictable cleavage events. By understanding the primary roles of α-cleavage at the carbonyl group and the characteristic fragmentation of the chloroindole nucleus, researchers can confidently interpret mass spectra for structural elucidation. The presence of a common acylium ion at m/z 179 and its subsequent product ion at m/z 151 serves as a powerful diagnostic tool for identifying this important class of molecules. Adherence to standardized analytical protocols ensures the generation of high-quality, reliable data, which is the bedrock of scientific integrity in drug discovery and development.
References
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Cao, S., Liu, H., Xu, W., Liao, X., & Zhao, Y. (2005). Characterizing the electrospray ionization mass spectral fragmentation pattern of indole derivatives synthesized from 2-keto glycosides. Journal of Mass Spectrometry, 40(4), 452-457. [Link]
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Kihel, A., Ahbala, M., Sdassi, H., Sir, H., Mouzdahir, A., & Bauchat, P. (2016). Study of Mass Spectra of Some Indole Derivatives. American Journal of Analytical Chemistry, 7, 351-355. [Link]
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Powers, J. C. (1968). Mass spectrometry of simple indoles. The Journal of Organic Chemistry, 33(5), 2044-2050. [Link]
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ResearchGate. (2016). (PDF) Study of Mass Spectra of Some Indole Derivatives. [Link]
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Tolmachev, A. V., & Klyuev, N. A. (2022). Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. III. Diagnostic Ions in Multiple Ring Carbo- and Heterocycles, and Mono-Functional Derivatives. Journal of Physical and Chemical Reference Data, 51(1), 013103. [Link]
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Shao, C. L., Wang, C. Y., Gu, Y. C., Wei, M. Y., Pan, J. H., & She, Z. G. (2016). Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL. Molecules, 21(11), 1546. [Link]
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Maji, D., Gampfer, F., Sippl, W., & Auwärter, V. (2021). Synthesis, Analytical Characterization, and Human CB1 Receptor Binding Studies of the Chloroindole Analogues of the Synthetic Cannabinoid MDMB-CHMICA. Molecules, 26(21), 6695. [Link]
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Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]
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ResearchGate. (2024). Investigation of electron ionization mass spectrometric fragmentation pattern of indole- and indazole-type synthetic cannabinoids. [Link]
-
eGyanKosh. (n.d.). Unit 13: Mass Spectrometry: Fragmentation Patterns. [Link]
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University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. [Link]
-
ResearchGate. (2017). Electron ionization mass spectrum of suspected chloro-iodo-2-aminoindan. [Link]
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Wang, Y., Li, M., & Feng, Y. (2021). Progress and Challenges in Quantifying Carbonyl-Metabolomic Phenomes with LC-MS/MS. Metabolites, 11(10), 652. [Link]
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Hrynko, I., Szymański, P., Siegień, I., et al. (2021). A Comprehensive Analysis Using Colorimetry, Liquid Chromatography-Tandem Mass Spectrometry and Bioassays for the Assessment of Indole Related Compounds Produced by Endophytes of Selected Wheat Cultivars. International Journal of Molecular Sciences, 22(5), 2711. [Link]
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Clark, J. (2015). Fragmentation Patterns in Mass Spectra. Chemguide. [Link]
-
University of California, Davis. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. [Link]
-
Slideshare. (2022). Mass fragmentation of Carbonyl compounds(spectral analysis). [Link]
-
NIST. (n.d.). 6-Chloroindole. NIST Chemistry WebBook. [Link]
-
ResearchGate. (2018). Structural isomerism of Ru(II)-carbonyl complexes: Synthesis, characterization and their antitrypanosomal activities. [Link]
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Technical Comparison of TLC Visualization Strategies for 2-Chloro-1H-indole-3-carbonyl chloride
Executive Summary: The "Schrödinger's Spot" Paradox
2-Chloro-1H-indole-3-carbonyl chloride presents a classic analytical challenge in drug discovery: it is a highly reactive electrophile that is inherently unstable on standard stationary phases.
When a researcher spots this acyl chloride directly onto a silica gel TLC plate, the hygroscopic nature of the silica and the acidity of the binder typically catalyze an immediate hydrolysis reaction. Consequently, the spot observed at the baseline or streaking upward is often not the acyl chloride, but its hydrolysis product, 2-chloro-1H-indole-3-carboxylic acid .
To accurately monitor reactions involving this intermediate, researchers must distinguish between the actual acyl chloride and its decomposition products. This guide compares three distinct visualization strategies, prioritizing the "Derivatization Quench" method as the industry standard for reliability.
Comparative Analysis of Visualization Methods
| Feature | Method A: Methanol Quench (Recommended) | Method B: Direct UV (254 nm) | Method C: Bromocresol Green | Method D: Ehrlich’s Reagent |
| Principle | Chemical conversion to stable methyl ester | Physical absorption (fluorophore quenching) | pH indicator (Acid detection) | Electrophilic aromatic substitution |
| Target Species | Methyl 2-chloro-1H-indole-3-carboxylate | Indole core (Conjugated system) | Carboxylic acid (Hydrolysis product) | Electron-rich Indoles |
| Sensitivity | High (Stable spot) | High | Moderate | Very Low / Negative |
| Specificity | High (Distinguishes R-COCl from R-COOH) | Low (Cannot distinguish R-COCl from R-COOH) | High for Acids | Specific to Indoles |
| Stability | Excellent | Poor (Sample decomposes on plate) | N/A | N/A |
| Verdict | Gold Standard for Reaction Monitoring | Baseline Requirement | Diagnostic Tool | Not Recommended |
Detailed Methodologies
Method A: The Methanol Quench (The "Pro" Technique)
Why this works: This method chemically "freezes" the reactive acyl chloride by converting it into a stable methyl ester immediately upon sampling. This prevents hydrolysis on the silica plate and allows for a sharp, defined spot that runs higher than the acid.
Workflow Logic
Caption: The reactive acyl chloride is converted to a stable methyl ester before contacting the silica gel.
Protocol
-
Preparation: Prepare a 1.5 mL HPLC vial containing 0.5 mL of dry Methanol and 1 drop of Pyridine (to scavenge HCl).
-
Sampling: Dip a glass capillary into your reaction mixture.
-
Quenching: Immediately dip the capillary into the methanol vial and swirl. Wait 30 seconds.
-
Chemistry: 2-Chloro-1H-indole-3-carbonyl chloride + MeOH
Methyl 2-chloro-1H-indole-3-carboxylate.
-
-
Spotting: Spot the methanol solution onto the TLC plate.
-
Elution: Run in Hexane:Ethyl Acetate (3:1) .
-
Result: The methyl ester will appear as a distinct, UV-active spot with an Rf significantly higher (approx. 0.6–0.8) than the carboxylic acid (approx.[1] 0.1–0.3).
Method B: Direct UV Visualization (254 nm)
Why this works: The indole core is highly conjugated and absorbs strongly at 254 nm. However, this method is deceptive if used alone.
Protocol
-
Spotting: Spot the reaction mixture directly.
-
Observation: Visualize under a UV lamp (254 nm).
-
The Trap: You will likely see a streak or a spot near the baseline. Do not assume this is your product. It is likely the carboxylic acid formed by hydrolysis on the plate.[1]
-
Differentiation: Compare this spot to the "Quenched" spot from Method A. If the Direct spot is lower than the Quenched spot, your Direct spot is the decomposed acid.
Method C: Bromocresol Green Stain (Diagnostic)
Why this works: Bromocresol Green is a pH indicator that turns yellow in the presence of acids (pKa < 5). It confirms if your "product" spot is actually the hydrolyzed acid.
Protocol
-
Preparation: Dissolve 40 mg Bromocresol Green in 100 mL Ethanol. Add 0.1 M NaOH dropwise until the solution is blue.
-
Staining: Dip the developed TLC plate.[2]
-
Interpretation:
-
Yellow Spot on Blue Background: Indicates a Carboxylic Acid (Hydrolysis product).
-
Blue/Green Spot: Indicates a non-acidic species (Ester or intact Acyl Chloride, though the latter is rare on silica).
-
Method D: Ehrlich’s Reagent (The "False Negative")
Why this fails: Ehrlich’s reagent (p-dimethylaminobenzaldehyde) relies on electrophilic attack at the electron-rich C2 or C3 position of the indole. In 2-Chloro-1H-indole-3-carbonyl chloride, C2 is blocked by Chlorine, C3 is blocked by the Carbonyl, and the ring is deactivated.
-
Observation: Likely no color change or a very faint reaction only after strong heating.
Troubleshooting & Decision Matrix
Caption: Decision matrix for interpreting TLC results using the Quench Method.
References
- Chemical Stability of Acyl Chlorides:Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. (Acyl chlorides hydrolyze rapidly in the presence of moisture/silica).
-
TLC Visualization Reagents: Merck KGaA. (n.d.). TLC Visualization Reagents.
-
Ehrlich's Reagent Mechanism: Lamb, J. et al. (2015). Product in indole detection by Ehrlich's reagent.[3][4][5] (Explains the requirement for free C2/C3 positions).
-
Bromocresol Green Preparation: University of Washington. Stains for Developing TLC Plates.
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
